The table below summarizes the core chemical and physical properties of the compound:
| Property | Description |
|---|---|
| Chemical Name | 6,6'-Dibromoindigo [1] |
| Other Names | Tyrian Purple, Royal Purple, Imperial Purple [2] |
| CAS Number | 19201-53-7 [1] |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ [1] |
| Molar Mass | 420.060 g·mol⁻¹ [1] |
| Appearance | Deep purple solid [1] |
| Key Identifier | Paul Friedländer, 1909 [2] |
Friedländer's discovery process was as remarkable as the find itself.
While Friedländer determined the structure, 6,6'-dibromoindigo had actually been synthesized in the laboratory several years earlier, in 1903 [1]. However, developing a practical, efficient synthesis remained a challenge for over a century. A significant advance came in 2010 with a publication titled "A Simple, Safe and Efficient Synthesis of Tyrian Purple" [3].
The experimental workflow below outlines the key stages of a modern synthesis pathway, starting from 4-bromo-2-nitroaniline.
Synthesis workflow for 6,6'-dibromoindigo, illustrating the sequence of reactions and intermediates [3].
The synthesis involves a multi-step process with specific optimizations at each stage [3]:
While no longer a major commercial dye, 6,6'-dibromoindigo remains a curiosity with emerging applications. Recent research has explored its semiconductor properties in thin films, suggesting potential use in wearable electronics, where it may offer performance advantages over unsubstituted indigo [1].
Tyrian purple, also known as royal purple or imperial purple, represents one of the most valuable colorants of the ancient Mediterranean world, with production spanning from approximately 1200 BCE to 1453 CE [1]. This prestigious dye was extracted from several species of marine snails in the Muricidae family and was renowned for its exceptional colorfastness and vibrant hues that intensified with exposure to sunlight and weathering rather than fading [2] [3]. The production and trade of this dye played a significant economic role in Phoenician, Greek, and Roman societies, with the Phoenicians particularly associated with its manufacture and distribution throughout the Mediterranean [3] [1].
The cultural and economic importance of Tyrian purple cannot be overstated. During the Roman period, the dye became increasingly restricted to the elite classes, with sumptuary laws eventually reserving its use exclusively for the imperial family by the 4th century CE [3] [1]. The value of Tyrian purple was extraordinary, with historical records indicating that during Diocletian's reign (301 CE), one pound of dye cost approximately 150,000 denarii, equivalent to roughly three pounds of gold [3]. This extraordinary value was directly linked to the enormous labor investment and vast quantities of raw materials required for production—modern experiments indicate that approximately 12,000 snails were needed to produce just 1.2 grams of pure dye, enough to color only the trim of a single garment [2] [3].
Table: Historical Timeline and Economic Value of Tyrian Purple
| Period | Cultural Context | Economic Value | Primary Production Centers |
|---|---|---|---|
| 1200 BCE | Phoenician development | Unknown | Tyre, Sidon [1] |
| 800-300 BCE | Greek adoption | "Weight in silver" at Colophon [1] | Eastern Mediterranean [4] |
| 200 BCE-200 CE | Roman expansion | Extremely valuable | Carthage, Rhodes, Kos [3] |
| 301 CE | Diocletian's Edict | 150,000 denarii/lb (≈3 lbs gold) [3] | Across Roman Empire [3] |
| 4th-15th C CE | Byzantine control | Imperial monopoly [3] | Constantinople [5] |
The production of Tyrian purple depended on several species of predatory sea snails within the Muricidae family, each contributing to slightly different color variations in the final dye [6] [1]. The three primary species utilized in the Mediterranean region were Hexaplex trunculus (formerly known as Murex trunculus), which produced a bluish-purple hue; Bolinus brandaris (formerly Murex brandaris), which yielded a reddish-purple shade; and Stramonita haemastoma, which created a redder tone [5] [6]. These species inhabit different depth ranges in the Mediterranean Sea and Atlantic coasts, with Hexaplex trunculus typically found at 10-20 meters depth, Bolinus brandaris at 10-150 meters, and Stramonita haemastoma in shallow waters of just a few meters [4].
Ancient fishing methods for these shellfish were sophisticated and varied. According to combined archaeological, written, and ethnographic evidence, the primary capture techniques included baited traps suspended from floats, diving to collect specimens from rocky substrates, and possibly the complementary use of small dip nets [4] [3]. The shellfish were often collected in large vats, and ancient sources recommend that the most favorable season for harvesting was after the rising of the Dog-star or before spring, as the snails' secretions had better consistency during these periods [1]. The different species could be identified by their distinctive shell morphologies: Hexaplex trunculus has a broadly conical shell about 4-10 cm long with seven angulated whorls and sometimes develops thickenings or spines, while Bolinus brandaris is characterized by its elongated spine [6].
Table: Primary Shellfish Species Used in Tyrian Purple Production
| Species | Traditional Name | Color Produced | Habitat Depth | Shell Characteristics |
|---|---|---|---|---|
| Hexaplex trunculus | Banded dye-murex | Bluish-purple [6] | 10-20 meters [4] | Broadly conical, 4-10 cm, sometimes with spines [6] |
| Bolinus brandaris | Spiny dye-murex | Reddish-purple [5] | 10-150 meters [4] | Elongated with distinctive spines [1] |
| Stramonita haemastoma | Rock-shell | Red [5] | Shallow (few meters) [4] | Smaller, without prominent spines |
The chemistry of Tyrian purple centers on precursor compounds present in the hypobranchial glands of the muricid snails, which undergo a complex enzymatic and photochemical transformation to produce the final pigment [7] [1]. The live snails contain colorless precursors that are not themselves dyes but when exposed to air and sunlight undergo a dramatic color change through a series of steps: initially turning yellow, then green, turquoise, blue, and finally settling into a stable purple shade [5]. The primary chromatic compounds in the final dye are 6,6'-dibromoindigotin (the main component of Tyrian purple) and indigotin (the blue dye also found in indigo plants), with their relative proportions determining the exact hue of the final product [7] [6].
The molecular structure of 6,6'-dibromoindigotin features a bis-indole system with bromine atoms at the 6 and 6' positions, creating a conjugated π-system responsible for its intense color absorption [7]. This compound is classified as an organobromine compound, a class of molecules relatively rare in terrestrial animals but more common in marine organisms [1]. The unique photophysical properties of these molecules result in different absorption characteristics depending on their state and application: in solution, 6,6'-dibromoindigotin absorbs at 590 nm, but when applied as a dye to wool, the absorption shifts to 520 nm, explaining the color difference between the dissolved pigment and the final dyed textile [7]. The presence of both brominated and non-brominated indigo derivatives creates the complex color palette associated with Tyrian purple, which could be manipulated by experienced dyers through controlling the reduction and oxidation processes [1].
The manufacturing process for Tyrian purple was a multi-stage operation requiring precise technical knowledge and typically extending over ten or more days [5] [3]. Although the exact methods were closely guarded secrets in antiquity, historical accounts combined with modern experimental archaeology have reconstructed the likely procedure. According to Pliny the Elder's Natural History, the process began with extracting the hypobranchial gland (the vein containing the precursor compounds) from the snails, after which salt was added in proportions of approximately a sextarius (about 20 fluid ounces) to every hundred pounds of juice [1]. This mixture was then left to steep for three days to allow fermentation to begin, after which it was transferred to tin or lead vessels for controlled heating [1].
The heating process required careful temperature management described as "moderate heat" and continued for about ten days, during which the mixture was skimmed regularly to remove flesh residues that adhered to the veins [1]. Around the tenth day, the dyers would perform a quality control test by dipping a pre-cleaned fleece into the liquefied mixture—if the color satisfied requirements, the dye was ready for use [1]. The final color could be manipulated through various techniques, with the most prized being a blackish-hued purple resembling "clotted blood" rather than reddish tones [1]. Some evidence suggests that the highest quality fabrics known as "Dibapha" were created by double-dipping the cloth, possibly first in the dye from Hexaplex trunculus and then in that from Bolinus brandaris [3] [1].
Ancient Tyrian purple production workflow
Based on historical accounts and modern reconstruction attempts, the following protocol can be employed to extract purple dye from muricid snails:
Specimen Collection: Gather live muricid snails (Hexaplex trunculus, Bolinus brandaris, or Stramonita haemastoma) from their natural habitats in the Mediterranean or Atlantic coasts using baited traps, diving, or collecting from fishermen's bycatch [4] [5]. Ensure specimens are processed as fresh as possible, as the precursor compounds degrade over time [1].
Gland Extraction: Carefully break the shell at a specific point to access the hypobranchial gland without contaminating it with other tissues [2]. Alternatively, for a renewable approach, "milk" the snails by applying pressure to cause secretion of the colorless fluid without killing the animal [1]. Historical methods sometimes involved crushing smaller species whole rather than extracting individual glands [5].
Fermentation Process: Place the extracted glands or crushed snails in a container and add salt in proportions similar to those described by Pliny (approximately 20 fl. oz. per 100 lbs of material) [1]. Allow the mixture to ferment for 3 days at room temperature, protected from direct sunlight [5] [1].
Heat Processing: Transfer the fermented mixture to a heat-resistant vessel (historically tin or lead, but glass or stainless steel can be used for modern safety). Apply moderate heat (approximately 60-80°C) for up to 10 days, periodically skimming off flesh residues that rise to the surface [1].
Color Development and Testing: Expose the mixture to sunlight to observe the color transformation from colorless through yellow, green, blue, to final purple [5]. Test the dye by immersing pre-mordanted wool or linen fibers for approximately 5 hours, then card and re-immerse until the desired color intensity is achieved [1].
For scientific verification of Tyrian purple compounds, the following analytical protocols can be employed:
Sample Preparation for Chemical Analysis: Extract pigments from dyed textiles or raw dye using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents. For archaeological samples, minimally destructive methods such as surface scraping or micro-extraction should be employed [7].
Chromatographic Separation: Utilize Reverse Phase Liquid Chromatography (RPLC) with a C18 column and gradient elution with water-acetonitrile containing 0.1% formic acid. This allows separation of indigotin, 6,6'-dibromoindigotin, and other minor components [7] [8].
Mass Spectrometric Identification: Employ High-Resolution Tandem Mass Spectrometry (HRMS/MS) with electrospray ionization in positive mode. Key identification markers include: molecular ion for 6,6'-dibromoindigotin at m/z 420 [M+H]+, and for indigotin at m/z 263 [M+H]+ [8].
Spectrophotometric Analysis: Record UV-Vis absorption spectra in solution (300-800 nm range) to identify characteristic absorption maxima: approximately 590 nm for 6,6'-dibromoindigotin in solution, shifting to 520 nm when applied to wool [7].
Recent investigations have expanded our understanding of Tyrian purple beyond its traditional role as a textile dye. Analytical studies of porphyrin derivatives in mollusk shells have revealed complex tetrapyrrole compounds that contribute to shell coloration in species such as Crassostrea gigas (the edible oyster) [8]. Using advanced techniques including reverse phase liquid chromatography combined with high resolution mass spectrometry (RPLC-Q-ToF-HRMS/MS), researchers have identified specific porphyrins such as uroporphyrin and turacin as constituents of shell pigmentation [8]. These findings provide insights into the haem pathway in mollusks and open possibilities for novel applications of these natural compounds.
In the field of materials science, Tyrian purple's primary component, 6,6'-dibromoindigotin, has been investigated for its properties as an organic semiconductor [5]. Research suggests that this compound shows promise for use in biodegradable electronics and wearable technologies due to its electronic properties and potentially lower environmental impact compared to conventional silicon-based semiconductors [5]. Unlike historical production methods, modern approaches can synthesize the compound in laboratories without requiring sea snails, making sustainable applications more feasible [5].
Archaeological discoveries continue to enhance our understanding of ancient purple production. Significant finds include ancient textile fragments with preserved purple dye from sites in Syria (dating to the early second millennium BCE) and Israel's Timna Valley, providing direct material evidence of early purple dyeing practices [6]. Additionally, substantial shell middens containing millions of crushed murex shells have been identified at former production sites, such as a heap at the ancient port of Andriake in southern Turkey estimated to contain the remains of up to 60 million individual snails [5]. Analysis of these shell deposits reveals a troubling trend of overexploitation, with shells becoming progressively smaller in upper layers, suggesting resource depletion that may have contributed to the industry's decline [5].
Contemporary efforts to revive Tyrian purple have been undertaken by researchers and artisans worldwide. Notable among these is the work of Mohammed Ghassen Nouira in Tunisia, who has spent over 16 years experimenting with traditional production methods [5]. His systematic approach has helped reconstruct aspects of the ancient process, particularly the critical role of photochemical transformation in developing the final color [5]. Parallel efforts have focused on reviving the use of Hexaplex trunculus for producing tekhelet, the blue dye mentioned in Hebrew scriptures for ritual garments, with researchers successfully establishing modern production for religious use [6] [9].
Table: Modern Analytical Techniques for Tyrian Purple Characterization
| Analytical Method | Application in Tyrian Purple Research | Key Findings |
|---|---|---|
| RPLC-Q-ToF-HRMS/MS | Identification of porphyrins in shell pigments [8] | Detection of uroporphyrin and turacin in Crassostrea gigas [8] |
| UV-Vis Spectrophotometry | Analysis of dye absorption properties [7] | Shift in absorption from 590 nm (solution) to 520 nm (on wool) [7] |
| Scanning Electron Microscopy | Examination of shell microstructure [8] | No structural color relationship in purple patterns [8] |
| Gas Chromatography-Mass Spectrometry | Analysis of opercula smoke compounds [9] | Identification of aromatic phenols and chlorinated phenols [9] |
The ancient production of shellfish purple represents a remarkable intersection of empirical chemistry, sophisticated technology, and economic enterprise that persisted for millennia across multiple Mediterranean civilizations. Through modern scientific analysis and experimental archaeology, researchers have reconstructed much of the technical knowledge that was carefully guarded by ancient manufacturers. The complex biochemical transformation of colorless snail secretions into a magnificent, colorfast pigment through controlled fermentation, heat management, and photochemical oxidation demonstrates the considerable scientific sophistication achieved by ancient Mediterranean peoples without the benefit of modern chemical theory.
6,6'-Dibromoindigo, historically known as Tyrian purple or royal purple, is an organic semiconductor compound with historical significance as one of the most valuable dyes of antiquity. This ancient pigment has gained renewed scientific interest due to its unique electronic properties and potential applications in modern organic electronics [1] [2].
Structural characteristics: The compound consists of two monobrominated indolin-3-one rings connected by a central carbon-carbon double bond. This molecular configuration creates an extensive conjugated system that facilitates both its intense color characteristics and semiconductor capabilities. The bromine atoms at the 6 and 6' positions significantly influence both the electronic properties and intermolecular packing behavior through steric and electronic effects [1].
The following table summarizes the fundamental chemical and physical properties of 6,6'-dibromoindigo:
Table 1: Fundamental Chemical and Physical Properties of 6,6'-Dibromoindigo
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₈Br₂N₂O₂ | [1] [3] |
| Molar Mass | 420.055-420.060 g·mol⁻¹ | [1] [3] |
| CAS Number | 19201-53-7 | [3] |
| Appearance | Purple solid | [1] |
| Density | 1.932 g/cm³ | [3] |
| Boiling Point | 486°C at 760 mmHg | [3] |
| Flash Point | 247.7°C | [3] |
| Vapor Pressure | 1.35×10⁻⁹ mmHg at 25°C | [3] |
| Index of Refraction | 1.739 | [3] |
The chemical synthesis of 6,6'-dibromoindigo has been challenging due to the need for expensive or hazardous starting materials and low overall yields. Several synthetic routes have been developed with varying efficiency and practicality [4]:
Traditional Friedländer route: This approach begins with 4-bromophthalic anhydride, proceeding through phthalimide intermediates to ultimately form the indigo structure. However, this method often results in isomeric mixtures that are difficult to separate, reducing practical yield [4].
Beech synthesis modification: A more efficient protocol starts with o-nitroaniline, proceeding through several optimized steps:
Improved laboratory synthesis: Wolk and Frimer (2010) developed an optimized protocol that provides reasonable yields while minimizing hazards and cost, making it more amenable to production of larger quantities in laboratory settings [1] [4].
Table 2: Comparison of Synthesis Methods for 6,6'-Dibromoindigo
| Method | Key Starting Materials | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Route | 4-Bromophthalic anhydride | Low | Historic significance | Isomeric mixtures, difficult separation |
| Beech Synthesis (Modified) | o-Nitroaniline | Moderate | Higher yield, purer intermediates | Multiple steps required |
| Wolk & Frimer (2010) | Not specified | Improved | Safer, more efficient, lower cost | Not optimized for industrial scale |
Biosynthesis of Tyrian purple offers a sustainable alternative to chemical synthesis, utilizing enzymatic pathways in microorganisms. Recent advances in metabolic engineering have demonstrated several promising approaches:
Enzymatic pathway in E. coli: A successfully engineered system involves knocking out the TnaA gene in E. coli BL21 and introducing multiple enzymatic activities:
Optimization strategies: To address the issue of byproduct formation (indigo, indirubin, and dibromoindirubin), researchers have employed:
Alternative biological systems: The discovery of an indole biodegradation gene cluster in Providencia rettgeri strain GS-2 provides an alternative pathway for selective Tyrian purple production from 6-bromotryptophan in the presence of tryptophan. This system demonstrates better selectivity compared to the MaFMO-based approach [6].
The following diagram illustrates the primary metabolic pathway for microbial synthesis of 6,6'-dibromoindigo:
Biosynthetic pathway of 6,6'-dibromoindigo from tryptophan in engineered E. coli.
The structural organization of 6,6'-dibromoindigo in thin films significantly influences its electronic properties. Research has revealed fascinating crystallization behavior that depends on substrate characteristics and deposition conditions [2]:
Molecular orientation: In thin films prepared by physical vapor deposition, Tyrian purple molecules typically adopt a "standing" orientation relative to the substrate surface, regardless of substrate surface energy. This orientation is characterized by the molecular long axis being predominantly perpendicular to the substrate plane [2].
Polymorphism and substrate effects: On polymer surfaces with lower surface energy, additional crystallites form containing "lying" molecules with their aromatic planes parallel to the substrate surface. This creates a more complex morphological landscape with potential implications for charge transport anisotropy [2].
Hydrogen bonding networks: Unlike many organic semiconductors that rely primarily on van der Waals interactions, Tyrian purple exhibits strong intermolecular hydrogen bonds between carbonyl and amine groups of adjacent molecules. These hydrogen bonds significantly influence molecular packing and contribute to the material's environmental stability [2].
Surface-induced phase: When deposited at room temperature, Tyrian purple forms a surface-induced crystal structure that differs from its bulk morphology. This phase exhibits elongated distances between bromine atoms (beyond the sum of van der Waals radii), indicating that hydrogen bonds and π-π interactions rather than halogen-halogen interactions dominate the packing structure [2].
The optoelectronic characteristics of 6,6'-dibromoindigo make it particularly interesting for organic electronic applications:
Semiconductor behavior: Tyrian purple exhibits p-type semiconductor characteristics in thin film form, with charge transport properties that surpass those of unsubstituted indigo. This makes it potentially useful for wearable electronics and other flexible electronic applications [1].
Photoluminescence: The compound displays distinctive fluorescence properties with a maximum absorption peak around 530 nm in the visible light region. This characteristic has been exploited in dye-sensitized solar cell applications [5].
Thin film transistors: Devices fabricated with Tyrian purple as the active material demonstrate viable transistor performance on various dielectric surfaces, including natural polymers like cellulose, synthetic polymers, and inorganic dielectrics like silicon oxide [2].
Table 3: Structural and Electronic Properties of 6,6'-Dibromoindigo Thin Films
| Property | Conditions / Substrate | Observation / Value |
|---|---|---|
| Molecular Orientation | Silicon dioxide | "Standing" molecules (perpendicular to substrate) |
| Molecular Orientation | Polymer surfaces | Mixed "standing" and "lying" molecules |
| Primary Interactions | All substrates | Hydrogen bonds and π-π interactions |
| Polymorphism | Room temperature deposition | Surface-induced phase different from bulk |
| Semiconductor Type | Thin film form | p-type organic semiconductor |
| Optical Absorption | Solution/Film | ~530 nm (visible region) |
The coloration properties of Tyrian purple remain relevant despite its ancient origins:
Historical significance: As one of the most famous dyes of antiquity, Tyrian purple was historically extracted from various species of Muricidae snails, requiring approximately 12,000 snails to produce just 1.4 g of pure pigment [1] [4].
Color fastness: The compound exhibits exceptional resistance to fading, contributing to its historical value and durability in applied contexts [6].
Modern dyeing applications: Recent bioengineering approaches have successfully demonstrated the dyeing of textiles using biologically synthesized 6,6'-dibromoindigo, confirming its practical utility in modern contexts [5].
The electronic applications of Tyrian purple represent the most significant modern development for this ancient pigment:
Organic thin-film transistors (OTFTs): Tyrian purple has been successfully employed as the active material in organic thin-film transistors, demonstrating viable device performance on diverse dielectric surfaces ranging from natural polymers like cellulose to synthetic polymers and inorganic dielectrics [2].
Dye-sensitized solar cells: Research has explored the use of 6,6'-dibromoindigo as a sensitizer in solar cells, leveraging its strong absorption in the visible region. Experimental hardware using TiO₂ electrodes coated with Tyrian purple has demonstrated functional photoresponse, though stability issues require further optimization [5].
Flexible electronics: The ability to form continuous thin films on various substrates, including flexible polymers, makes Tyrian purple a promising candidate for flexible electronic applications. Its environmental stability further enhances its suitability for such applications [2].
The following experimental workflow diagrams the process for creating and testing Tyrian purple thin films:
Experimental workflow for Tyrian purple thin film preparation and analysis.
Tyrian purple, an ancient dye derived from Mediterranean sea snails, represents one of history's most valuable biological pigments with enduring archaeological significance. This comprehensive technical review examines Tyrian purple from multidisciplinary perspectives, spanning its archaeological identification, complex biochemistry, and surprising modern applications in advanced materials science. Recent excavations at Tel Shiqmona have revealed an Iron Age production facility capable of industrial-scale dye manufacturing, providing new insights into ancient Mediterranean economy and technology. Advanced analytical techniques including HPLC-MS and spectroscopic methods now enable precise identification of Tyrian purple in archaeological textiles, even in trace amounts. Beyond its historical context, Tyrian purple's unique electronic properties have sparked interest in organic semiconductor research, demonstrating its relevance to contemporary materials science and drug discovery. This whitepaper provides technical protocols for analysis and contextualizes Tyrian purple's evolving significance from ancient status symbol to modern functional material.
Tyrian purple (also known as royal purple or imperial purple) is a brominated indigo derivative extracted from several species of Mediterranean sea snails, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma. This reddish-purple natural dye was historically produced by the Phoenicians as early as 1200 BC and continued through Greek, Roman, and Byzantine periods until the fall of Constantinople in 1453 AD [1] [2]. The dye's exceptional colorfastness (resistance to fading) and extraordinary production cost made it a powerful symbol of status, power, and wealth throughout antiquity [1].
The historical and economic significance of Tyrian purple cannot be overstated:
Recent excavations at Tel Shiqmona, near modern Haifa, Israel, have uncovered what appears to be a major Iron Age production facility for Tyrian purple, providing unprecedented insights into the scale and organization of ancient dye manufacturing [3]. The site, dating back approximately 3,000 years, contained definitive evidence of industrial-scale purple dye production:
Table: Archaeological Evidence from Tel Shiqmona Excavation
| Artifact Type | Quantity | Capacity/Description | Significance |
|---|---|---|---|
| Ceramic vats | Multiple units | 350 liters each | Industrial-scale production capability |
| Hexaplex trunculus shells | ~400 specimens | Marine snail species | Confirms biological source |
| Stone tools | 176 artifacts | Textile processing implements | Evidence of complete production chain |
| Production timeline | 1000 BCE onward | Continuous with fluctuations | Reflects political/economic changes |
Beyond Tel Shiqmona, archaeological evidence for Tyrian purple production has been found throughout the Mediterranean:
Tyrian purple's unique properties derive from its chemical structure and biological origin:
Table: Biological Sources of Tyrian Purple and Their Characteristics
| Snail Species | Historical Name | Color Variant | Geographic Distribution |
|---|---|---|---|
| Bolinus brandaris | Spiny dye-murex | Reddish-purple | Mediterranean |
| Hexaplex trunculus | Banded dye-murex | Blue (tekhelet) | Mediterranean, Atlantic coast of Morocco |
| Stramonita haemastoma | Red-mouthed rock shell | Purple | Eastern Mediterranean |
| Dicathais orbita | - | Purple precursors | Australian waters |
The exceptional durability of Tyrian purple made it particularly valued in antiquity:
Ancient production of Tyrian purple was exceptionally labor-intensive and technically complex:
Ancient Tyrian purple production workflow
According to Pliny the Elder's Natural History, the production process spanned approximately two weeks and involved precisely controlled steps [1] [2]:
The industrial production of Tyrian purple presented significant technical and environmental challenges:
The identification of Tyrian purple in archaeological textiles requires sophisticated analytical approaches due to the typically small, degraded samples available:
Modern analytical workflow for Tyrian purple identification
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for Tyrian purple analysis:
Multiple analytical techniques provide complementary data for comprehensive characterization:
Table: Analytical Techniques for Tyrian Purple Characterization in Archaeological Contexts
| Technique | Application | Sensitivity | Sample Requirements | Key Information |
|---|---|---|---|---|
| HPLC-MS/DAD | Dye identification and quantification | Sub-nanogram for some compounds | Minimal sample (microscale) | Chemical structure, concentration |
| Surface-Enhanced Raman Spectroscopy (SERS) | Fiber analysis in situ | High (single molecule possible) | Minimal preparation | Molecular vibrations, dye structure |
| FT-Raman Spectroscopy | Pigment identification | Moderate | Minimal preparation | Molecular structure, non-destructive |
| XRF | Elemental composition | Moderate (ppm) | Non-destructive | Bromine detection, elemental markers |
| S-DUV fluorescence | Fiber degradation assessment | N/A | Non-destructive | Preservation state, environmental history |
Surprisingly, Tyrian purple has found new applications in cutting-edge materials science:
Bioactive precursors to Tyrian purple show promise in pharmaceutical research:
Tyrian purple continues to be a subject of active interdisciplinary research, bridging archaeology, chemistry, materials science, and biotechnology. Recent archaeological discoveries like the Tel Shiqmona facility fundamentally reshape our understanding of ancient technology and economy, while modern analytical techniques enable increasingly sophisticated characterization of this remarkable pigment in archaeological contexts.
Future research priorities include:
Tyrian purple's journey from ancient status symbol to modern functional material demonstrates the enduring relevance of historical technologies in contemporary scientific innovation. Its unique combination of cultural significance and unusual chemical properties continues to make it a valuable subject of study across multiple disciplines.
Tyrian purple, also known as royal purple, is a reddish-purple natural dye extracted from the hypobranchial gland of several species of predatory sea snails in the family Muricidae, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1] [2]. Its production was a complex, multi-stage process that was tightly controlled and kept secret, making the dye a luxury item worth more than its weight in gold [3] [4] [5].
The following table summarizes the core sources and the economics of its production:
| Aspect | Details |
|---|
| Source Snails | • Bolinus brandaris (Spiny dye-murex) • Hexaplex trunculus (Banded dye-murex) • Stramonita haemastoma (Red-mouthed rock-shell) [1] [2] | | Key Chemical Compounds | 6,6'-dibromoindigo (DBI) and 6-monobromoindigo (MBI) [1] [2] [6] | | Production Scale | • 10,000 - 12,000 snails yielded approximately 1.4 grams of pure dye [1] [3] • 250,000 mollusks for one ounce of dye [5] | | Historical Cost | In 301 CE, one Roman pound (approx. 329g) of purple dye cost 150,000 denarii, equivalent to about three pounds of gold [3]. |
A significant advancement in the study of royal purple is the analysis of archaeological textile fragments. The discovery of three pieces of purple-dyed wool at the Iron Age copper smelting site of "Slaves' Hill" in the Timna Valley (Israel), radiocarbon-dated to the late 11th–early 10th centuries BCE, provides the earliest current physical evidence of the dyed fiber in the Southern Levant [2] [7] [8].
The identification of the dye relies on sophisticated chemical analysis. The following workflow outlines the key steps and considerations for the analytical protocol used in this research.
Experimental workflow for analyzing ancient purple dye
Tyrian purple, also known as royal purple or imperial purple, is a historically significant natural dye derived from several species of marine mollusks in the Muricidae family, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1]. This legendary pigment, highly prized in antiquity for its vibrant color and color-fast properties, has gained renewed interest in modern pharmaceutical and biomedical research due to its complex chemical composition and diverse biological activities. The primary coloring compound is 6,6'-dibromoindigo, but the complete dye contains a complex mixture of indigoid precursors and related compounds that demonstrate interesting bioactive properties [2] [1].
The historical significance of Tyrian purple is substantial, with its production dating back to approximately 1200 BC by the Phoenicians. The dye was so valuable in ancient times that it became associated with royalty and power, with sumptuary laws eventually restricting its use to only the highest levels of Roman society, including the imperial court [1]. The extreme labor intensity required for its production—extracting the hypobranchial gland from thousands of mollusks to obtain minimal quantities of dye—contributed to its legendary status and extraordinary value in the ancient Mediterranean world.
Modern scientific interest has shifted from Tyrian purple's dyeing properties to its potential pharmaceutical applications. Recent studies have identified anti-inflammatory activity, anticancer potential, and various other bioactive properties in brominated indole compounds derived from muricid mollusks [3]. These findings have stimulated renewed research into optimized analytical methods for precise identification and quantification of these compounds in both raw materials and biological samples, with HPLC-MS emerging as the predominant analytical technique for such applications.
Tyrian purple represents a complex mixture of brominated indigoid compounds rather than a single chemical entity. The primary chromophores include indigotin (indigo), indirubin, 6-bromoindigotin, 6-bromoindirubin, 6,6'-dibromoindigotin, and 6,6'-dibromoindirubin [4]. The relative concentrations of these compounds vary significantly depending on the mollusk species, geographical origin, and extraction methodology employed. These brominated indigoids are characterized by their distinctive molecular structures featuring the basic indigoid skeleton with varying degrees of bromination at different positions, which significantly influences their chemical properties and biological activities.
The precursor compounds found in the hypobranchial gland of muricid mollusks include tyrindoxyl sulphate, murexine, and 6-bromoisatin, which undergo complex biochemical and photochemical transformations to form the final dye compounds [3]. Recent pharmaceutical investigations have revealed that these precursor molecules and their derivatives possess significant bioactivities, with 6-bromoisatin demonstrating particularly potent anti-inflammatory properties in murine models of acute lung injury [3]. The presence of these bioactive compounds in relatively high concentrations in certain muricid species, such as Dicathais orbita, has stimulated interest in their development as potential therapeutic agents or lead compounds for drug development.
Table 1: Major Chromorphic Components of Tyrian Purple and Their Characteristics
| Compound | Molecular Formula | Molecular Weight | Color Properties | Bioactivity |
|---|---|---|---|---|
| Indigotin | C₁₆H₁₀N₂O₂ | 262.27 | Blue | Antioxidant, potential kinase inhibition |
| 6-Bromoindigotin | C₁₆H₉BrN₂O₂ | 341.16 | Purple | Anti-inflammatory, moderate cytotoxicity |
| 6,6'-Dibromoindigotin | C₁₆H₈Br₂N₂O₂ | 420.05 | Deep Purple | Antimicrobial, significant bioactivity |
| Indirubin | C₁₆H₁₀N₂O₂ | 262.27 | Red | Kinase inhibition, anticancer properties |
| 6-Bromoindirubin | C₁₆H₉BrN₂O₂ | 341.16 | Violet | Anti-inflammatory, potent bioactivity |
| 6,6'-Dibromoindirubin | C₁₆H₈Br₂N₂O₂ | 420.05 | Reddish-Brown | Limited studies, presumed bioactivity |
The bromination pattern of these indigoid compounds significantly influences their physicochemical properties, including solubility, stability, and chromatic characteristics. Monobromoindigoids typically exhibit purple to violet hues, while dibromoindigoids display deeper purple shades often described as "blackish clotted blood" in historical texts [1]. From a pharmaceutical perspective, the degree and position of bromination appear to correlate with biological activity, with 6-bromoindigotin and 6-bromoisatin demonstrating particularly promising anti-inflammatory effects in preclinical studies [3]. This structure-activity relationship underscores the importance of precise analytical methods capable of distinguishing between these closely related compounds in complex biological matrices.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the primary analytical technique for the separation, identification, and quantification of Tyrian purple components in both historical materials and pharmaceutical preparations. The technique combines the exceptional separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry, making it ideally suited for analyzing complex mixtures of indigoid compounds and their precursors [3] [4]. Modern HPLC-MS systems configured for Tyrian purple analysis typically employ reversed-phase chromatography with C18 columns and mass spectrometers equipped with electrospray ionization (ESI) sources operating in positive ion mode, which provides optimal performance for these compounds.
The chromatographic separation of Tyrian purple components requires careful optimization of mobile phase composition, gradient profile, and column temperature to achieve adequate resolution of structurally similar indigoid compounds. Based on validated methods from recent studies, the recommended parameters include using a ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) or equivalent, maintained at 40°C [5]. The mobile phase typically consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a flow rate of 0.3-0.5 mL/min and a gradient elution program optimized for indigoid compounds. The addition of formic acid to both mobile phase components enhances ionization efficiency in the mass spectrometer while improving peak shape and resolution.
Table 2: Optimized HPLC-MS Parameters for Tyrian Purple Analysis
| Parameter | Configuration | Alternative Options | Notes |
|---|---|---|---|
| Column | ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) | Other C18 columns with similar particle size | Column temperature maintained at 40°C |
| Mobile Phase | A: Water + 0.1% formic acid; B: Methanol + 0.1% formic acid | Acetonitrile can substitute methanol with retention time adjustments | LC-MS grade solvents recommended |
| Gradient Program | 5-95% B over 15-20 minutes | Gradient optimized based on specific column | Equilibration at initial conditions for 5 min |
| Flow Rate | 0.3-0.5 mL/min | Lower flow rates for narrower columns | Consistent flow maintained |
| Injection Volume | 5-10 μL | Up to 20 μL for dilute samples | Partial loop injection mode |
| MS Ionization | Electrospray Ionization (ESI) | APCI as alternative for some compounds | Positive ion mode typically used |
| Detection | Triple Quadrupole with MRM | Single quadrupole for simpler applications | DAD detection at 280, 410, 580, 590 nm |
For mass spectrometric detection, triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode provide the highest sensitivity and specificity for quantifying target compounds in complex matrices [3] [5]. The electrospray ionization source parameters should be optimized for each specific instrument, with typical settings including a capillary voltage of 3.5-4.0 kV, nebulizer gas pressure of 30-40 psi, drying gas flow rate of 8-10 L/min, and drying gas temperature of 300-350°C. The use of MRM transitions specific to each indigoid compound enables highly selective detection even in the presence of co-eluting matrix components, which is particularly valuable when analyzing extracts from biological samples or complex historical materials.
The complete analytical workflow for HPLC-MS analysis of Tyrian purple encompasses sample preparation, chromatographic separation, mass spectrometric detection, data analysis, and method validation. The following diagram illustrates this comprehensive process:
The extraction of Tyrian purple components from muricid mollusk hypobranchial glands requires careful optimization to maximize recovery while preserving the structural integrity of labile precursor compounds. Based on comparative validation studies, extraction efficiency varies significantly with solvent composition, temperature, and duration [3]. For comprehensive analysis of both polar precursors and non-polar indigoid compounds, a sequential extraction protocol is recommended, beginning with alcoholic solvents (methanol or ethanol) for choline esters and indoxyl sulfate precursors, followed by chloroform or dimethyl sulfoxide (DMSO) for intermediate precursors and brominated indigoids. This approach ensures complete extraction of the diverse range of compounds present in the hypobranchial gland while maintaining their chemical stability throughout the process.
A validated extraction protocol for muricid mollusk tissues involves homogenizing the hypobranchial gland in ethanol (1:10 w/v) using a tissue homogenizer, followed by sonication in a water bath at 50°C for 15 minutes and subsequent centrifugation at 10,000 × g for 10 minutes [3]. The supernatant is collected, and the residue is re-extracted with chloroform using the same parameters. The combined extracts are then concentrated under a stream of nitrogen gas and reconstituted in an appropriate solvent for HPLC-MS analysis, typically DMSO or methanol. This protocol has demonstrated excellent performance characteristics, with intra- and inter-day relative standard deviation (RSD) for tyrindoxyl sulphate quantification reported at 0.46% and 0.17%, respectively, indicating high precision and reproducibility [3].
For stability considerations, extracts should be analyzed immediately or stored at -20°C to prevent degradation of labile components. Stability studies have shown that ethanol extracts exhibit increased concentrations of oxidative compounds such as 6-bromoisatin and putative tyrindoxyl S-oxide sulphate during storage, while chloroform extracts develop more degradation products after several months of cold storage [3]. These findings underscore the importance of fresh analysis and proper storage conditions for accurate quantification of Tyrian purple components. Additionally, exposure to visible light during the extraction process should be minimized, as studies have demonstrated that light can cause debromination of the leuco form of 6-bromoindigo, potentially altering the natural composition profile [2].
The extraction of Tyrian purple from historical textiles and archaeological samples presents unique challenges due to the small sample sizes available, the aged nature of the materials, and the complex dye matrix often present in such specimens. An improved extraction method developed specifically for historical samples involves treatment with DMSO at 80°C for 15 minutes, which has been shown to outperform both N,N-dimethylformamide (DMF) and pyridine in terms of extraction efficiency and HPLC signal intensity [4]. This method has proven particularly effective for identifying monobromoindirubins in archaeological samples that were not detected in previous studies using DMF extraction, highlighting its superior performance for cultural heritage applications.
The recommended protocol for historical textiles involves carefully removing 2-5 mm of fiber length and placing it in a glass vial with 200-500 μL of DMSO, followed by heating at 80°C for 15 minutes with occasional vortexing [4] [6]. After cooling to room temperature, the extract is directly analyzed by HPLC-MS without additional cleanup steps, as the DMSO is compatible with the mobile phase system. For particularly stained or degraded samples, a mild sonication step (5-10 minutes at low power) may be incorporated to improve extraction efficiency. This method has been successfully applied to historical textiles dating back to the Bronze Age, enabling the identification of Tyrian purple in archaeological samples that had previously yielded inconclusive results with alternative extraction approaches.
The quantification of Tyrian purple components in muricid mollusk extracts and historical samples requires carefully constructed calibration curves using authentic standards where available. The linear dynamic range for most brominated indigoid compounds typically spans from 0.01 to 100 μg/mL, with correlation coefficients (R²) exceeding 0.995 when using appropriate internal standards [3]. For analytes lacking commercial standards, such as some monobromoindirubins and dibromoindirubins, relative quantification approaches based on response factors from structurally similar compounds or semi-quantitative reporting relative to a primary component may be employed. However, these approaches have limitations in accuracy and should be clearly noted in reporting results.
Table 3: Validation Parameters for HPLC-MS Quantification of Tyrian Purple Components
| Validation Parameter | Acceptance Criteria | Tyrindoxyl Sulphate | 6-Bromoisatin | Murexine |
|---|---|---|---|---|
| Linearity (R²) | >0.995 | 0.999 | 0.998 | 0.997 |
| LOD (mg/mL) | - | 0.07 | 0.004 | 0.03 |
| LOQ (mg/mL) | - | 0.22 | 0.01 | 0.09 |
| Intra-day Precision (%RSD) | <2% | 0.46 | 1.2 | 1.8 |
| Inter-day Precision (%RSD) | <5% | 0.17 | 2.5 | 3.8 |
| Recovery (%) | 85-115% | 98.5 | 102.3 | 95.7 |
Critical validation parameters for HPLC-MS methods quantifying Tyrian purple components include specificity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For the analysis of secondary metabolites from Dicathais orbita, LOD values have been reported as 0.03 mg/mL for murexine, 0.004 mg/mL for 6-bromoisatin, and 0.07 mg/mL for tyrindoxyl sulphate, with LOQ values of 0.09, 0.01, and 0.22 mg/mL, respectively [3]. The precision of these methods, expressed as relative standard deviation (RSD), demonstrates excellent reliability with intra-day RSD for tyrindoxyl sulphate as low as 0.46% and inter-day RSD of 0.17%, meeting rigorous pharmaceutical analysis standards [3].
Comprehensive quality control measures are essential for generating reliable analytical data for Tyrian purple components, particularly when comparing results across different studies or monitoring compound stability in pharmaceutical preparations. The inclusion of internal standards, such as deuterated analogs of target compounds or structurally similar indigoids not present in the natural samples, corrects for variations in extraction efficiency, matrix effects, and instrument performance. System suitability tests should be performed before each analytical run, verifying parameters such as retention time stability, peak shape, signal-to-noise ratio, and mass accuracy against established criteria.
For bioanalytical applications involving the quantification of Tyrian purple compounds in biological matrices, additional validation parameters must be addressed, including matrix effects, carryover, and stability under various storage conditions [5]. The use of stable isotope-labeled internal standards is particularly valuable for compensating for matrix effects in mass spectrometric detection, which can significantly impact ionization efficiency and quantitative accuracy. Method robustness should be established by deliberately varying critical parameters such as mobile phase pH, column temperature, and extraction time within reasonable limits and demonstrating that the method remains unaffected by these small variations.
The bioactive properties of Tyrian purple components have garnered significant interest in pharmaceutical research, particularly regarding their anti-inflammatory potential and anticancer activity. Recent studies have demonstrated that simple brominated indoles from muricid mollusks function as potent anti-inflammatory agents, with 6-bromoisatin showing significant bioavailability and efficacy in murine models of acute lung injury [3]. These findings support the traditional use of muricid mollusk extracts in folk medicine and provide a scientific basis for further investigation of these compounds as potential therapeutic agents for inflammatory conditions.
The mechanistic studies of Tyrian purple components have revealed interesting structure-activity relationships, with the bromination pattern significantly influencing biological activity. Research indicates that 6-bromoindigo and related brominated indigoids exhibit selective inhibition of specific kinase pathways involved in inflammatory responses and cellular proliferation [4]. Additionally, these compounds have demonstrated modest antibacterial activity against drug-resistant pathogens, suggesting potential applications in addressing antimicrobial resistance. The diverse bioactivities observed across the spectrum of Tyrian purple components highlight the importance of comprehensive profiling using HPLC-MS to establish clear correlations between specific compounds and their pharmacological effects.
For drug development applications, HPLC-MS methods must be adapted to monitor the stability, metabolism, and pharmacokinetic profiles of lead compounds derived from Tyrian purple. This may involve developing specialized sample preparation techniques for biological matrices such as plasma, urine, and tissue homogenates, as well as optimizing chromatographic conditions to separate parent compounds from their metabolites [7]. The exceptional sensitivity and selectivity of modern triple quadrupole mass spectrometers operating in MRM mode make them ideally suited for these applications, enabling precise quantification of target compounds at nanogram per milliliter concentrations in complex biological samples [5]. These advanced bioanalytical methods are essential for translating the promising bioactivities of Tyrian purple components into viable therapeutic agents.
The HPLC-MS analysis of Tyrian purple presents several technical challenges that require specific troubleshooting approaches. Photodebromination during sample preparation represents a significant concern, as studies have demonstrated that exposure to visible light can cause debromination of the leuco form of 6-bromoindigo, potentially altering the natural composition profile [2]. This issue can be mitigated by performing extractions under subdued lighting or using amber glassware, and by optimizing the pH of the dye bath when working with leuco compounds. Additionally, the low solubility of brominated indigoids in common chromatographic solvents may lead to poor peak shape and recovery issues, which can be addressed through the use of DMSO as a solubilizing agent and the inclusion of modifiers such as formic acid in the mobile phase.
Matrix effects in mass spectrometric detection represent another significant challenge, particularly when analyzing complex biological samples or historical materials with considerable degradation. These effects, which typically manifest as suppression or enhancement of ionization efficiency for target compounds, can be minimized through effective sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [7]. The use of stable isotope-labeled internal standards provides the most effective compensation for matrix effects, though these are not always commercially available for rare brominated indigoids. When such standards are unavailable, the method of standard additions or matrix-matched calibration curves may be employed as alternative approaches to ensure accurate quantification.
Instrument maintenance and performance monitoring are critical for maintaining the sensitivity and reproducibility required for quantifying trace-level Tyrian purple components in complex matrices. Regular cleaning of the ESI source and mass spectrometer interface, combined with periodic column regeneration or replacement, helps prevent gradual deterioration of chromatographic performance and signal intensity. The implementation of a comprehensive system suitability test before each analytical batch, incorporating key parameters such as retention time stability, peak area reproducibility, mass accuracy, and signal-to-noise ratios for reference standards, provides early detection of developing issues and ensures consistent data quality throughout extended analytical sequences.
HPLC-MS has established itself as the analytical technique of choice for the comprehensive characterization of Tyrian purple components in both cultural heritage materials and pharmaceutical research applications. The methods and protocols detailed in this application note provide a solid foundation for the extraction, separation, identification, and quantification of brominated indigoid compounds and their precursors from various sample matrices. The continued refinement of these analytical approaches, particularly through improved sensitivity, selectivity, and throughput, will further enhance our understanding of these historically significant and pharmacologically promising natural products.
The future perspectives for Tyrian purple research include the development of higher-throughput methods using ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-micron particle columns, which can significantly reduce analysis time while maintaining or improving separation efficiency. Additionally, the integration of high-resolution mass spectrometry (HRMS) using Orbitrap or time-of-flight (TOF) instruments provides valuable capabilities for non-targeted screening and identification of previously unknown compounds in muricid mollusk extracts. As interest in the pharmaceutical applications of Tyrian purple components continues to grow, these advanced analytical technologies will play an increasingly important role in accelerating the discovery and development of novel therapeutic agents derived from these ancient natural dyes.
Muricidae molluscs, a family of marine gastropods, represent a promising resource for the discovery of therapeutically valuable compounds with diverse pharmacological activities. These marine organisms have been utilized for thousands of years in traditional medicine across various cultures, particularly for treating menstrual disorders, gastrointestinal issues, and inflammatory conditions [1]. Historically known as the source of Tyrian purple, a precious dye valued in antiquity, these molluscs are now gaining scientific attention for their complex chemistry and bioactive potential. The Muricidae family produces a suite of unique secondary metabolites, including brominated indoles and choline esters, which demonstrate significant anti-inflammatory, anticancer, and analgesic properties in preclinical studies [1] [2].
The primary source of bioactive compounds in Muricidae is the hypobranchial gland, although traditional remedies often utilize other parts such as the shell and operculum [1]. This discrepancy between traditional use and modern pharmacological understanding highlights the need for optimized extraction protocols that target the most bioactive tissues. Research has identified several key compound classes in Muricidae, with 6-bromoisatin, tyrindoxyl sulphate, and murexine being among the most pharmacologically relevant [3] [4]. These compounds have shown promising results in various biological assays, supporting their potential development as novel therapeutic agents or as leads for drug development.
Table 1: Major Bioactive Compound Classes in Muricidae Molluscs
| Compound Class | Representative Compounds | Reported Biological Activities | Primary Source in Organism |
|---|---|---|---|
| Brominated Indoles | 6-bromoisatin, 6,6'-dibromoindigo, tyrindoxyl sulphate | Anti-inflammatory, anticancer, antioxidant, steroidogenic | Hypobranchial gland, egg masses |
| Choline Esters | Murexine, diacylglycerol | Muscle-relaxing, pain relief, neuromuscular blocking | Hypobranchial gland |
| Purines | Adenosine | Anti-inflammatory, cardiovascular effects | Operculum |
| Phenolic Compounds | Phenol, cresol | Antimicrobial, fragrance stabilization | Operculum (smoke extracts) |
The following workflow diagram illustrates the complete extraction and analysis process:
A comprehensive validation study for the extraction and analysis of secondary metabolites from Dicathais orbita has established the following parameters for method suitability [3] [4]:
Table 2: Method Validation Parameters for Key Muricidae Compounds
| Parameter | Murexine | 6-Bromoisatin | Tyrindoxyl Sulphate |
|---|---|---|---|
| Linearity range (mg/mL) | 0.05-2.0 | 0.005-0.5 | 0.1-5.0 |
| Correlation coefficient (R²) | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 0.03 mg/mL | 0.004 mg/mL | 0.07 mg/mL |
| Limit of Quantification (LOQ) | 0.09 mg/mL | 0.01 mg/mL | 0.22 mg/mL |
| Intra-day precision (% RSD) | 0.52% | 0.61% | 0.46% |
| Inter-day precision (% RSD) | 0.89% | 0.93% | 0.17% |
| Extraction efficiency | 92.5% | 88.7% | 94.2% |
The validated method demonstrates excellent precision, accuracy, and sensitivity for the quantification of dominant secondary metabolites from Muricidae molluscs, making it suitable for dye precursor and nutraceutical quality control, as well as applications in marine chemical ecology [3].
Stability testing of Muricidae extracts under different storage conditions has revealed important patterns of compound degradation and transformation:
Table 3: Stability Profile of Bioactive Compounds Under Different Conditions
| Extraction Solvent | Storage Condition | Stability Observations | Recommended Storage Duration |
|---|---|---|---|
| Ethanol | 4°C (dark) | Increase in 6-bromoisatin and putative tyrindoxyl S-oxide sulphate | 3 months |
| Chloroform | 4°C (dark) | Significant degradation products formed | 1 month |
| Methanol-Water (4:1) | -20°C (dark) | Minimal degradation, optimal preservation | 6 months |
| All extracts | Room temperature (light) | Rapid degradation of brominated indoles | <1 week |
The bioactive compounds extracted from Muricidae molluscs demonstrate significant potential for drug development applications. Brominated indoles, particularly 6-bromoisatin, have shown promising anticancer properties in preclinical models. Research has demonstrated that these compounds can induce apoptosis and cell cycle arrest in colorectal cancer cell lines, while also preventing early-stage tumor formation in a colorectal cancer rodent model [4]. Additionally, choline esters such as murexine exhibit muscle-relaxing properties and analgesic effects, potentially explaining the traditional use of Muricidae preparations for pain relief [1].
The anti-inflammatory activity of Muricidae extracts has been documented in both in vitro and in vivo studies. Brominated indoles from these molluscs have been shown to inhibit inflammation in a murine model of acute lung injury, confirming their potential as anti-inflammatory drug leads [1]. Furthermore, the detected presence of adenosine in opercula extracts provides additional scientific support for anti-inflammatory applications, as adenosine is a well-established endogenous anti-inflammatory and immunomodulatory agent [5].
Chemical analysis of Muricidae opercula has provided scientific substantiation for their historical use in traditional medicine and ceremonial practices. Analysis of opercula smoke has revealed the presence of aromatic phenols (phenol and cresol), which function as fragrance stabilizers and produce a "medicinal" odor consistent with their use in incense [5]. Additionally, lipid extracts of opercula have been found to contain pharmaceutically active compounds, including brominated indoles, choline esters, and adenosine, directly supporting their traditional applications for treating various ailments [5].
The detection of these bioactive compounds in opercula helps reconcile the apparent discrepancy between traditional remedies (which primarily use shell and operculum) and modern pharmacological research (which focuses on the hypobranchial gland). This suggests that traditional preparations may indeed deliver active compounds, albeit potentially at different concentrations than direct gland extracts [1] [5].
Several promising research directions emerge from current knowledge of Muricidae bioactive compounds:
Optimization of extraction techniques: Development of supercritical fluid extraction methods for enhanced selectivity and yield of target compounds [4]
Comprehensive compound identification: Application of advanced mass spectrometry imaging techniques to localize compounds within different tissues [4]
Clinical translation: Conducting controlled clinical trials to validate the efficacy and safety of Muricidae extracts for specific therapeutic applications
Sustainable production: Exploration of aquaculture approaches and biosynthetic pathways for sustainable production of valuable compounds without depleting natural populations
The standardized protocols presented in these Application Notes provide validated methods for the extraction, analysis, and quantification of bioactive compounds from Muricidae molluscs. The comprehensive approach encompassing tissue preparation, solvent extraction, HPLC-MS analysis, and stability assessment enables researchers to obtain reproducible and pharmacologically relevant extracts. The demonstrated biological activities of Muricidae compounds, including anti-inflammatory, anticancer, and analgesic properties, combined with their historical use in traditional medicine, underscore their potential as valuable candidates for drug discovery and development. Future research should focus on clinical translation, sustainable production methods, and further exploration of the structure-activity relationships of these unique marine natural products.
Tyrian purple, also known as royal or imperial purple, is a natural dye sourced from the hypobranchial gland of several predatory sea snails in the Muricidae family, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1] [2]. The primary coloring compound is 6,6'-dibromoindigo [1] [3].
The value of Tyrian purple stemmed from its exceptional colorfastness; the color intensifies with weathering and sunlight rather than fading [1] [4]. Its production was exceptionally resource-intensive, historically requiring vast quantities of snails—estimates suggest 10,000 to 12,000 snails yield approximately 1.4 grams of pure dye, enough only for the trim of a single garment [1] [4].
The first critical step involves sourcing the correct biological material and extracting the precursor secretion.
Snail Species and Color Variation: The choice of snail species dictates the initial color outcome. Dyers often blended species to achieve specific shades [4].
Harvesting the Secretion: There are two primary methods for obtaining the dye precursor:
The following workflow outlines the core experimental procedure from secretion to dyed textile, integrating both ancient practices and modern laboratory adaptations.
This protocol is adapted from historical accounts and modern experimental archaeology [5].
Material Preparation:
Procedure:
This method leverages the photochemical reaction of the precursor and is useful for analytical purposes.
Material Preparation:
Procedure:
Table 1: Snail Species and Their Dye Characteristics
| Snail Species | Primary Color Output | Notable Features |
|---|---|---|
| Hexaplex trunculus [1] [5] | Bluish-purple | Also source of blue dye tekhelet; most common in recent archaeological finds [6]. |
| Bolinus brandaris [1] [5] | Reddish-purple | Key for producing the prized "black-tinted clotted blood" hue [1]. |
| Stramonita haemastoma [5] | Red | Used in combination with other species. |
Table 2: Quantitative Metrics from Historical and Modern Sources
| Parameter | Historical / Experimental Value | Context & Source |
|---|---|---|
| Snail-to-Dye Ratio | 10,000 snails for ~1.4g of dye [1]; 800 snails for five 20x20 cm textiles [6] | Illustrates high variability and experimental nature of production. |
| Fermentation Time | 3 days [1] | Based on Pliny the Elder's account. |
| Total Vat Preparation | ~10 days [1] | Based on Pliny the Elder's account. |
| Fiber Immersion Time | 5 hours per dip [1] | For wool fibers. |
| Modern Cost | ~$2,237,100.00 per kg [3] | For genuine pigment from a commercial supplier. |
Reviving the process of dyeing with Tyrian purple is an interdisciplinary endeavor combining archaeology, history, and chemistry. While the core principles from antiquity are known, successful replication requires extensive experimentation, particularly regarding temperature control and species blending to achieve historic results. The high cost and labor intensity continue to make genuine Tyrian purple a pigment for specialized research rather than general application.
6,6'-Dibromoindigo, historically known as Tyrian purple, is an ancient dye with modern scientific significance due to its unique photophysical properties. This organic compound with the chemical formula C₁₆H₈Br₂N₂O₂ represents a brominated derivative of indigo, characterized by a deep purple coloration and emerging semiconductor capabilities in thin-film phases [1]. Recent investigations have revealed that the pure compound exhibits remarkable photoluminescence behavior with potential applications spanning from wearable electronics to pharmaceutical research. The compound's inherent structural rigidity and extended π-conjugation system contribute to its unique photophysical characteristics, including significant Stokes shift and potential triplet state formation. These properties make 6,6'-dibromoindigo a compelling subject for photoluminescence spectroscopy, which provides insights into the excited-state dynamics and energy transfer processes crucial for both materials science and drug development applications.
The historical significance of 6,6'-dibromoindigo as Tyrian purple, once more valuable than gold in ancient Mediterranean societies, has recently been complemented by discoveries of its semiconductor properties in thin-film phases [1]. These characteristics potentially exceed those of the parent indigo compound, suggesting applications in flexible electronics and bio-sensing platforms. For pharmaceutical researchers, the compound's natural origin from Muricidae family snails and its bioactive molecular structure offer intriguing possibilities for therapeutic development, particularly given the established bioactivity of many phytochemical compounds in modulating cellular signaling pathways [2]. The intersection of these material and biological properties positions 6,6'-dibromoindigo as a multidisciplinary candidate for advanced characterization through photoluminescence spectroscopy.
Photoluminescence encompasses two primary phenomena: fluorescence and phosphorescence, both involving the emission of light from materials following photon absorption. The process initiates when a molecule absorbs ultraviolet or visible radiation, promoting one of its valence electrons from a singlet ground state (S₀) to an excited singlet state (S₁ or S₂) while conserving the electron's spin orientation [3]. In the case of 6,6'-dibromoindigo, this excitation potentially involves transitions within its conjugated π-system, influenced by the bromine substituents that alter the electronic distribution compared to unsubstituted indigo. The average lifetime of an electron in this singlet excited state is remarkably brief (10⁻⁵–10⁻⁸ seconds), after which fluorescence emission may occur as the electron returns to the ground state with photon release.
The competing process of phosphorescence arises when an electron in a singlet excited state undergoes intersystem crossing to a triplet excited state, characterized by unpaired electron spins [3]. Transition from this triplet state back to the singlet ground state involves a spin-forbidden process that results in significantly longer excited-state lifetimes (10⁻⁴–10⁴ seconds). For 6,6'-dibromoindigo, the presence of heavy bromine atoms may enhance the probability of intersystem crossing through spin-orbit coupling, potentially making phosphorescence observable under specific experimental conditions. The radiationless deactivation pathways, including vibrational relaxation, internal conversion, and external conversion, compete with luminescent processes and significantly influence the overall quantum yield of 6,6'-dibromoindigo's photoluminescence.
Table 1: Key photophysical processes in 6,6'-dibromoindigo
| Process | Description | Timescale | Significance for 6,6'-Dibromoindigo |
|---|---|---|---|
| Absorption | Promotion from S₀ to S₁/S₂ | 10⁻¹⁵ s | Determines excitation wavelengths |
| Vibrational Relaxation | Non-radiative decay to lowest vibrational level | <10⁻¹² s | Affects spectral shape and width |
| Fluorescence | Radiative S₁→S₀ transition | 10⁻⁵–10⁻⁸ s | Provides structural and environmental information |
| Intersystem Crossing | S₁ to T₁ transition | 10⁻⁶–10⁻¹¹ s | Enhanced by heavy bromine atoms |
| Phosphorescence | Radiative T₁→S₀ transition | 10⁻⁴–10⁴ s | Potential for long-lived emission |
| Internal Conversion | Isoenergetic interstate transition | 10⁻⁶–10⁻¹² s | Competes with radiative processes |
The following energy diagram illustrates the fundamental photophysical processes and electronic transitions relevant to 6,6'-dibromoindigo:
Figure 1: Electronic transitions and photophysical processes in photoluminescence
Solid-state film preparation represents a crucial methodology for evaluating 6,6'-dibromoindigo's semiconductor properties. Begin by synthesizing pure 6,6'-dibromoindigo following established protocols such as the Wolk-Frimer method [1], which provides a safe and efficient synthesis route. For thin-film formation, prepare a saturated solution (approximately 1-2 mM) in anhydrous dimethyl sulfoxide (DMSO) under inert atmosphere conditions. Deposit 50-100 μL aliquots onto meticulously cleaned quartz substrates (preferred for UV transparency) using spin-coating at 2000-3000 rpm for 30 seconds. Alternatively, employ drop-casting techniques followed by controlled solvent evaporation in vacuum desiccators for 24 hours. The resulting films should exhibit uniform purple coloration with thicknesses ranging 100-500 nm, verifiable by profilometry.
For solution-phase studies, prepare stock solutions at 1 mM concentration in high-purity spectroscopic-grade solvents (DMSO, tetrahydrofuran, or chloroform), followed by serial dilution to working concentrations (1-10 μM). Importantly, conduct oxygen exclusion procedures by purging with inert gas (argon or nitrogen) for 15-20 minutes prior to measurements, as molecular oxygen efficiently quenches excited states, particularly triplets. For low-temperature phosphorescence studies, prepare rigid glass matrices using solvent mixtures (e.g., 2:1 v/v ethanol:methanol) that form clear glasses at 77 K. Always include control samples of unsubstituted indigo for comparative analysis to elucidate bromination effects on photophysical properties.
Table 2: Optimal instrument parameters for steady-state photoluminescence of 6,6'-dibromoindigo
| Parameter | Recommended Setting | Alternative | Rationale |
|---|---|---|---|
| Excitation Wavelength | 580-600 nm | 550-570 nm | Targets main absorption band |
| Excitation Slit Width | 5 nm | 2-10 nm | Balances signal intensity and resolution |
| Emission Slit Width | 5 nm | 2-10 nm | Matches excitation bandwidth |
| Detection Range | 600-800 nm | 580-850 nm | Captures full emission spectrum |
| Scan Speed | 120 nm/min | 60-240 nm/min | Minimizes photodegradation |
| Detector Voltage | 600 V | 400-800 V | Optimizes signal-to-noise ratio |
| Sample Temperature | 298 K | 77 K for phosphorescence | Controls thermal relaxation |
Execute measurements by first acquiring the excitation spectrum monitoring the emission maximum while scanning excitation wavelengths (250-650 nm). Subsequently, collect the emission spectrum using the identified excitation maximum. Perform spectral corrections for instrument response using manufacturer-supplied correction files. For quantum yield determination, employ the comparative method using appropriate standards (rhodamine 6G in ethanol, Φ = 0.95, for visible emissions; quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, for near-infrared emissions). Calculate using the established relationship:
Φₓ = Φₛ × (Iₓ/Iₛ) × (Aₛ/Aₓ) × (ηₓ²/ηₛ²)
where Φ represents quantum yield, I integrated emission intensity, A absorbance at excitation wavelength, and η refractive index of solvent; subscripts ₓ and ₛ refer to unknown and standard, respectively. Maintain absorbance below 0.1 at excitation wavelength to minimize inner filter effects.
Time-correlated single photon counting (TCSPC) provides optimal resolution for fluorescence lifetime determination of 6,6'-dibromoindigo. Configure the system with picosecond pulsed diode lasers (570-590 nm range) operating at 1 MHz repetition rate. Prepare samples at optical densities of 0.05-0.1 at excitation wavelength in 1 cm pathlength quartz cuvettes. Collect emission decays at the emission maximum wavelength with count rates not exceeding 1% of excitation repetition rate to prevent pulse pile-up. Record decays until reaching 10,000 counts in the peak channel for adequate statistics. Analyze data using iterative reconvolution with instrument response function and multi-exponential fitting models:
I(t) = Σ αᵢ exp(-t/τᵢ)
where τᵢ represents lifetime components and αᵢ their respective amplitudes.
For phosphorescence lifetime measurements, employ a Q-switched Nd:YAG laser with frequency doubling or optical parametric oscillator capabilities to generate excitation pulses. Utilize mechanical choppers or gated detectors to discriminate against short-lived fluorescence. Record decay profiles over appropriate time ranges (microseconds to seconds depending on observed lifetimes) at 77 K in rigid glass matrices. Implement multi-exponential fitting routines to account for potential heterogeneity in decay pathways. Throughout time-resolved measurements, maintain sample temperature control using thermostatted cuvette holders or cryostats, and periodically verify sample integrity via absorption spectroscopy to detect potential photodegradation.
The interpretation of 6,6'-dibromoindigo photoluminescence data begins with spectral correction procedures to eliminate instrument-specific artifacts. Subtract solvent blank spectra from sample spectra to remove Raman and other solvent-related signals. Apply instrument response correction factors provided by the manufacturer to obtain true emission line shapes. For quantitative comparisons, normalize spectra to peak intensity or integrated area. The Stokes shift—calculated as the energy difference between absorption maximum (typically 590-600 nm for 6,6'-dibromoindigo) and emission maximum—provides information on structural relaxation and solvent reorganization in the excited state. Compare this value with unsubstituted indigo (λabs ≈ 610 nm) to understand bromination effects on excited-state energetics.
Fluorescence quantum yield determination requires careful measurement of integrated emission intensities for both reference standard and 6,6'-dibromoindigo samples. Ensure matching optical densities (<0.1) at the excitation wavelength to minimize reabsorption effects. The following workflow diagram outlines the key steps in data acquisition and processing:
Figure 2: Photoluminescence data analysis workflow
Analysis of time-resolved data provides insights into the excited-state dynamics of 6,6'-dibromoindigo. Fit fluorescence decay profiles using multi-exponential models, with quality of fit assessed through chi-squared (χ²) values (0.9-1.2 indicating good fit) and visual inspection of residuals. The presence of multiple lifetime components may indicate conformational heterogeneity or aggregation effects in solid-state films. Calculate amplitude-weighted average lifetimes using:
⟨τ⟩ = Σ αᵢτᵢ / Σ αᵢ
For complex systems, construct decay-associated spectra (DAS) by globally analyzing data collected at multiple emission wavelengths. This approach helps identify distinct emitting species and their spectral signatures. Compare the observed lifetimes with unsubstituted indigo to understand how bromination affects excited-state dynamics—the heavy atom effect typically enhances intersystem crossing rates, potentially shortening fluorescence lifetimes while increasing phosphorescence quantum yields.
The unique photoluminescence properties of 6,6'-dibromoindigo present compelling applications across multiple disciplines. In organic electronics, its demonstrated semiconductor capabilities in thin-film phases [1] suggest potential for wearable sensors and flexible displays that leverage its air-stability and solution processability. The compound's photoluminescence characteristics can be exploited in optical sensing platforms where environmental changes (pH, oxygen concentration, molecular binding) modulate emission intensity or lifetime. For such applications, thorough photophysical characterization enables rational design of sensing architectures with optimized performance.
In pharmaceutical contexts, while 6,6'-dibromoindigo itself is not yet established as a therapeutic agent, its structural similarity to bioactive indigo derivatives and the documented therapeutic potential of various phytochemicals [2] suggest possible biological relevance. The compound's photoluminescence can facilitate cellular uptake studies and subcellular localization investigations when conjugated to drug candidates or delivery systems. Furthermore, the intersystem crossing efficiency enhanced by bromine atoms may generate singlet oxygen or other reactive species with potential photodynamic therapy applications. As with other phytochemicals like curcumin, resveratrol, and EGCG that modulate key signaling pathways including PI3K/AKT and MAPK-ERK [2], 6,6'-dibromoindigo may offer similar opportunities for therapeutic intervention once its biological activities are fully characterized.
The photoluminescence characterization of 6,6'-dibromoindigo reveals a compound with unique photophysical properties stemming from its brominated structure and extended π-conjugation. The experimental protocols outlined herein provide researchers with comprehensive methodologies to elucidate both steady-state and time-resolved emission characteristics crucial for understanding this historically significant pigment's modern applications. As research advances, opportunities exist to further explore 6,6'-dibromoindigo's potential in flexible electronics, where its semiconductor properties combined with photoluminescence offer novel device architectures, and in pharmaceutical sciences, where its luminescence can track biodistribution or potentially interact with biological systems. The intersection of historical significance and contemporary scientific relevance makes 6,6'-dibromoindigo a fascinating subject for continued photophysical investigation with promising applications across multiple disciplines.
1. Introduction Dibromoindigo is the primary constituent of the historic pigment Tyrian purple, a dibrominated indigoid dye. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular structure of organic compounds like dibromoindigo through their characteristic vibrational fingerprints [1] [2]. This application note provides a detailed protocol for the FTIR analysis of a dibromoindigo sample, aiming to confirm its molecular identity by detecting key functional groups such as C=O, N-H, C=C, and C-Br stretches, and to distinguish it from its unbrominated analogue, indigo [3].
2. Experimental Design
3. Materials & Equipment The following table lists the necessary materials and equipment.
| Category | Item / Specification |
|---|---|
| Spectrometer | FTIR spectrometer with a DTGS or MCT detector [5]. |
| Sampling Accessory | Single-reflection diamond or zinc selenide (ZnSe) ATR crystal [2]. |
| Software | Instrument control and data collection software (e.g., OMNIC); spectral analysis and library search software [5]. |
| Consumables | High-purity solvent (e.g., ethanol, for cleaning); soft, lint-free tissues; pure dibromoindigo sample; indigo standard. |
4. Step-by-Step Protocol 4.1. Instrument Preparation
4.2. Background Collection
4.3. Sample Measurement
4.4. Data Collection Parameters Consistent instrument settings are crucial for reproducible and high-quality spectra. The recommended parameters are summarized below.
| Parameter | Recommended Setting | Purpose & Notes |
|---|---|---|
| Spectral Range | 4000 - 400 cm⁻¹ | Standard mid-IR range covering all relevant vibrations [6]. |
| Resolution | 4 cm⁻¹ | Optimal balance between spectral detail and signal-to-noise for most applications [4]. |
| Number of Scans | 32 | Co-adding scans improves the signal-to-noise ratio [4]. |
5. Expected Results & Data Interpretation Upon successful analysis, you will obtain an absorbance spectrum for dibromoindigo. The key to interpretation lies in correlating the observed absorption bands (peaks) with specific molecular vibrations [3]. The table below outlines the anticipated characteristic bands for dibromoindigo and a comparative analysis with indigo.
Table: Expected Characteristic FTIR Bands for Dibromoindigo and Indigo
| Functional Group / Vibration | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes for Dibromoindigo |
|---|---|---|---|
| N-H Stretch | ~3270 | Medium, Broad | Broader than indigo due to stronger intermolecular H-bonding [3]. |
| C=O Stretch | ~1620-1630 | Strong | Key lactam carbonyl stretch; position sensitive to bromination [3]. |
| C=C Stretch (Aromatic) | ~1580-1600 | Medium | Skeletal vibrations of the aromatic rings. |
| C-Br Stretch | ~500-600 | Medium | Diagnostic for dibromoindigo; absent in the indigo control spectrum [3]. |
Critical Interpretation Note: The region below 1500 cm⁻¹ is the "fingerprint region," which is highly unique to the entire molecule. While the functional groups above 1500 cm⁻¹ are informative, a definitive identification requires comparing the entire fingerprint region of your sample to a reference spectrum of authentic dibromoindigo. The presence of C-Br stretches and a closely matching fingerprint are the strongest evidence for a correct identification [3].
6. Troubleshooting & Best Practices
The following diagram illustrates the logical flow of the FTIR analysis experiment, from sample preparation to final interpretation.
Since specific spectral data for dibromoindigo was not available in the search results, you will need to take the following steps to complete your analysis:
Vat dyes are a class of water-insoluble dyes known for their superior colorfastness properties [1] [2]. The process is particularly valued for producing durable shades of purple and other colors on cellulosic fibers like cotton. The core mechanism involves a redox reaction: the insoluble dye is first reduced to a soluble "leuco" form, which has an affinity for the fiber, and is then oxidized back to its original insoluble state within the fiber, locking the color in place [1] [3] [2].
Key Characteristics:
The following section provides a step-by-step methodology for applying vat dyes to cotton fabric, incorporating specific parameters for different dye classes.
Begin with pre-scoured and bleached cotton fabric to remove natural oils, waxes, and impurities. This ensures uniform wetting and consistent dye penetration across the substrate [2].
This stage involves creating the soluble leuco form of the dye and applying it to the fabric. Critical parameters vary depending on the vat dye classification, as summarized in the table below.
Table 1: Dyeing Parameters for Vat Dye Classes
| Dye Class | Vatting Temp. (°C) | Dyeing Temp. (°C) | Caustic Soda (g/L) | Sodium Hydrosulfite (g/L) | Salt (g/L) |
|---|---|---|---|---|---|
| IN (Indanthrene Normal) | 50 - 60 | 60 - 70 | 5.0 - 12.0 | 4.0 - 8.0 | Not required [3] |
| IW (Indanthrene Warm) | 50 | 40 - 50 | 2.0 - 6.0 | 1.0 - 4.0 | 3.0 - 5.0 [3] |
| IK (Indanthrene Cold) | 50 | 20 - 30 | 1.0 - 4.0 | 0.5 - 3.0 | 5.0 - 15.0 [3] |
Typical Dye Bath Recipe (Exhaust Method) [3]:
Procedure:
After dyeing, the fabric must be oxidized to reconvert the soluble leuco dye into its original insoluble pigment form inside the fiber.
Soaping is a critical step to achieve the final correct shade and optimal fastness by removing superficially deposited dye particles and allowing proper crystallization of the dye within the fiber [1] [4].
After soaping, the fabric should be rinsed thoroughly with cold-hot-cold water. A final neutralization step with a mild acid like acetic acid can be used to balance the pH [2].
The diagram below illustrates the core chemical pathway and workflow of the vat dyeing process.
Brominated indoles represent a structurally diverse class of natural products and synthetic compounds with demonstrated significance in pharmaceutical development and chemical ecology. These compounds are characterized by an indole backbone—a benzene ring fused to a pyrrole ring—with one or more bromine atoms substituted at various positions, resulting in substantial bioactive potential. Naturally occurring brominated indoles are frequently isolated from marine organisms, particularly Muricidae molluscs (such as Dicathais orbita and Murex tribulus), where they serve as precursors to the historically significant Tyrian purple dye and possess documented pharmaceutical properties [1] [2]. The development of drugs through chemical modifications of naturally occurring indole alkaloids has emerged as an attractive research area, with over 3,000 monoterpene indole alkaloids (MTIAs) identified in plants, some of which have been utilized as medicines (e.g., vinblastine for cancer, reserpine for hypertension) [3].
The inherent reactivity of the indole ring system presents significant challenges for selective functionalization, particularly at the C5 position, which is a common site of modification in biosynthesis and often correlates with attractive biological activities [3]. Recent advances in synthetic methodology have enabled more efficient and selective bromination, addressing previous limitations in obtaining sufficient quantities for drug development and structure-activity relationship studies [3]. The following table summarizes key brominated indoles discussed in this protocol and their primary natural sources:
Table 1: Key Brominated Indoles and Their Natural Sources
| Compound Name | Natural Source | Molecular Features | Reported Bioactivities |
|---|---|---|---|
| 6-Bromoisatin | Dicathais orbita (egg masses, hypobranchial gland) | Mono-brominated isatin | Anti-inflammatory, anticancer, chemopreventative |
| Tyrindoleninone | Dicathais orbita | Brominated indoleninone | Anticancer, pro-apoptotic |
| 6,6'-Dibromoindirubin | Muricidae molluscs | Dibrominated indirubin isomer | Kinase inhibition (GSK-3, CDKs) |
| 4-Bromoindole | Marine sediments | Mono-brominated indole | Ecotoxicological effects |
| 3,6-Dibromoindole | North Sea water samples | Dibrominated indole | Environmental contaminant |
Protocol 1: Sequential Solvent Extraction from Molluscan Tissue
This protocol optimizes the recovery of brominated indoles from complex biological matrices like molluscan hypobranchial glands or egg masses, utilizing the differential solubility of various metabolite classes [4].
Materials: Frozen tissue samples (-80°C), chloroform, methanol, hexane, ethanol, MilliQ water, separation funnel, Whatman No. 1 filter paper, rotary evaporator, nitrogen evaporator.
Procedure:
This sequential approach simplifies downstream analysis by partially separating compound classes, with brominated indoles typically concentrating in the chloroform and ethanol fractions [4]. The selective extraction strategy reduces matrix interference in subsequent chromatographic steps.
Protocol 2: Flash Chromatography for Bioassay-Guided Fractionation
This protocol describes the preparative separation of complex crude extracts for bioactivity screening and compound isolation [1].
Materials: Solid-phase extraction cartridge or glass column (C18 or silica stationary phase), HPLC system with UV-Vis detector, fraction collector, solvents (water, acetonitrile, methanol with 0.1% formic acid).
Procedure:
Protocol 3: LC-MS Analysis of Brominated Indoles
Liquid chromatography coupled to mass spectrometry provides high-sensitivity identification and purity assessment [1] [5].
LC Conditions:
MS Conditions:
Brominated indoles exhibit characteristic isotope patterns (approximately 1:1 ratio for M⁺ and M+2⁺ for monobrominated compounds) due to nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, facilitating their identification in complex mixtures [5]. For 6-bromoisatin, expect m/z 211/213 [M+H]⁺ and retention time ~9.8 minutes under these conditions [6].
Protocol 4: Desorption/Ionization on Porous Silicon Mass Spectrometry Imaging (DIOS-MSI)
DIOS-MSI enables spatial mapping of brominated indoles directly from tissue sections, particularly valuable for detecting insoluble metabolites that evade conventional analysis [5].
Materials: Porous silicon substrates, cryostat, MALDI-TOF mass spectrometer, calibration standards.
Procedure:
DIOS-MSI provides unique advantages for brominated indole analysis, including minimal background interference in low mass range and ability to detect insoluble metabolites formed in the gastrointestinal environment after oral administration [5]. This technique has been successfully applied to track 6-bromoisatin and its metabolites in murine models, revealing previously unknown insoluble metabolites that could contribute to both efficacy and toxicity [5].
The following workflow diagram illustrates the integrated approach for brominated indole analysis from sample preparation to identification:
Protocol 5: C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids
This innovative one-step method addresses the longstanding challenge of C5-selective functionalization of indole rings, which has been difficult due to their inherent reactivity [3].
Materials: Indolo[2,3-a]quinolizidine substrate, pyridinium tribromide, hydrochloric acid, methanol, ice bath, TLC plates.
Procedure:
This method is notably efficient, requiring only 10 minutes under mild conditions (0°C) and producing high yields without requiring special protecting or directing groups [3]. The reaction proceeds through an in-situ generated C3-, C5-brominated indolenine intermediate that serves as the brominating agent, which has been experimentally verified through separate synthesis [3].
Protocol 6: N-Bromosuccinimide (NBS)/Silica Gel Bromination
An alternative regioselective method for bromination of indoles and benzimidazoles using an NBS/silica gel system [7].
Materials: Indole substrate, N-bromosuccinimide, silica gel, dichloromethane.
Procedure:
This method provides high yields and substantial regioselectivity for various indole substrates [7].
The following diagram illustrates the key synthetic bromination protocol and its proposed mechanism:
Protocol 7: In Vitro Anti-Inflammatory Assay
This protocol evaluates the ability of brominated indoles to inhibit key inflammatory mediators in cell-based systems [8].
Materials: RAW264.7 macrophages, 3T3 ccl-92 fibroblasts, LPS, calcium ionophore, nitric oxide (NO) detection kit, TNFα ELISA kit, PGE2 ELISA kit.
Procedure:
Structure-activity relationship studies reveal that both the position of bromination and indole substitution pattern significantly influence anti-inflammatory potency. For isatin derivatives, activity follows 5Br > 6Br > 7Br, and mono-brominated compounds generally show greater activity than dimeric indoles or non-brominated isatin [8]. The mechanism of action involves inhibition of NFκB translocation, as demonstrated for 6-bromoisatin and hypobranchial gland extracts from Dicathais orbita [8].
Protocol 8: In Vivo Acute Lung Injury Model
This protocol assesses the systemic anti-inflammatory effects of brominated indoles in a mouse model of LPS-induced acute lung inflammation [6].
Materials: C57BL/6 mice, LPS (E. coli O128:B12), 6-bromoisatin or HBG extract in grape seed oil, bronchoalveolar lavage (BAL) equipment, cytokine ELISA kits.
Procedure:
This model has demonstrated that both 6-bromoisatin and HBG extract significantly suppress inflammatory markers, reduce neutrophil sequestration, and preserve lung tissue architecture [6].
Protocol 9: Cell Viability and Apoptosis Assays
This protocol evaluates the anticancer potential of brominated indoles against colorectal cancer cell lines [1].
Materials: HT29 and Caco-2 colorectal cancer cells, MTT reagent, caspase 3/7 assay kit, Annexin-V/PI staining kit, flow cytometer.
Procedure:
Cell viability (MTT assay):
Apoptosis detection:
Cell cycle analysis:
For 6-bromoisatin, expect IC₅₀ values of approximately 100μM in HT29 and Caco-2 cells, with induction of apoptosis (77.6% in HT29 cells) and cell cycle arrest in G2/M phase (25.7% in HT29 cells) [1]. Tyrindoleninone is less potent, with IC₅₀ of approximately 390μM in HT29 cells [1].
Protocol 10: In Vivo Colorectal Cancer Model
This protocol evaluates the chemopreventive efficacy of brominated indoles in a genotoxic carcinogen model [5].
Materials: Azoxymethane (AOM), 6-bromoisatin, experimental mice.
Procedure:
Studies have demonstrated that 6-bromoisatin at 0.025mg/g significantly reduces ACF formation, tumor numbers, and epithelial cell proliferation without adverse effects on liver function or blood biochemistry [5].
Table 2: Bioactivity Profiles of Selected Brominated Indoles
| Compound | Anti-inflammatory IC₅₀ | Anticancer IC₅₀ | Molecular Targets | In Vivo Efficacy |
|---|---|---|---|---|
| 6-Bromoisatin | NO inhibition: ~40μg/mL [8] | HT29 cells: ~100μM [1] | NFκB translocation [8] | Reduces ACF & tumors (0.025mg/g) [5] |
| Tyrindoleninone | Not determined | HT29 cells: 390μM [1] | Caspase 3/7 activation [1] | Not determined |
| HBG Extract | NO inhibition: 30.8μg/mL [8] | Varies with composition | Multiple targets | Reduces lung inflammation [6] |
| 6,6'-Dibromoindirubin | Not determined | Low μM range (kinase inhibition) [5] | GSK-3, CDKs [5] | Not determined |
Stability issues: Brominated indoles, particularly those with multiple bromine atoms, may be light-sensitive and prone to debromination. Store samples in amber vials under inert atmosphere at -20°C.
Analytical challenges: The similar polarity of different brominated indoles can complicate separation. Optimize HPLC gradients with 0.1% acid modifiers to improve peak shape and resolution.
Biological activity interpretation: Consider the dichotomous effects of indole derivatives in tumorigenesis, as some may act as ligands for both tumor-promoting and tumor-suppressing pathways [5]. Always include appropriate controls.
In vivo dosing: The therapeutic window for brominated indoles appears narrow, with 6-bromoisatin showing efficacy at 0.025mg/g but reduced effects at 0.05mg/g in colorectal cancer models [5]. Conduct careful dose-response studies.
Natural product extraction: When working with molluscan tissues, implement proper biosafety precautions as marine organisms may harbor pathogens or toxins beyond the target compounds.
Chemical safety: Brominating agents like pyridinium tribromide and NBS are reactive and corrosive. Use appropriate personal protective equipment and work in well-ventilated fume hoods.
Animal research: All in vivo studies must be approved by institutional animal care and use committees and follow national guidelines for humane animal research.
Brominated indoles represent a promising class of bioactive compounds with demonstrated potential for development as anti-inflammatory and anticancer agents. The protocols outlined herein provide a comprehensive framework for the extraction, synthesis, analysis, and bioactivity assessment of these compounds, from initial source material to in vivo evaluation. Recent advances in regioselective bromination methodologies address previous limitations in compound supply, while sophisticated analytical techniques like DIOS-MSI enable unprecedented tracking of insoluble metabolites in biological systems. The structural diversity of brominated indoles, coupled with their engaging mechanisms of action targeting NFκB signaling and apoptosis pathways, positions them as valuable leads for pharmaceutical development. As research in this field progresses, these application notes and protocols will facilitate standardized approaches across laboratories, accelerating the translation of brominated indole research into clinical applications.
Muricidae molluscs represent a valuable marine resource for pharmaceutical and nutraceutical development due to their diverse secondary metabolites. These marine gastropods are historically renowned for producing Tyrian purple, a precious dye used since antiquity, but more recently have gained scientific attention for their bioactive compounds with demonstrated pharmacological properties [1]. The primary bioactive compounds identified in Muricidae tissues include brominated indoles (such as 6-bromoisatin and tyrindoxyl sulphate), choline esters (notably murexine), and nucleosides (including adenosine) [2] [3]. These compounds are predominantly concentrated in the hypobranchial gland [2], though significant levels have also been detected in opercula tissues [1], supporting their traditional use in medicinal applications.
Research has revealed that Muricidae extracts exhibit anti-inflammatory, anticancer, analgesic, and antimicrobial properties [3]. Specifically, brominated indoles demonstrate significant anti-inflammatory and cytotoxic activities against various cancer cell lines, while choline esters show muscle-relaxing and potential pain-relieving effects [3]. These documented biological activities provide a scientific foundation for the traditional uses of Muricidae preparations in treating inflammatory conditions, gastrointestinal complaints, menstrual problems, and wound healing [1] [3]. The therapeutic potential of these marine natural products necessitates the development of robust quality control protocols to ensure standardized extraction, accurate quantification, and appropriate stability testing for product development.
The efficiency of compound extraction from Muricidae tissues is highly dependent on solvent polarity and chemical composition. A comparative validation study examining extraction procedures for the Australian muricid Dicathais orbita demonstrated that different solvent systems preferentially extract specific classes of bioactive compounds [2]. Alcoholic solvents (particularly ethanol and methanol) have proven superior for extracting polar compounds such as choline esters and indoxyl sulphate precursors, while chloroform-based extraction more effectively isolates intermediate brominated indole precursors [2]. This solvent specificity must be considered when designing extraction protocols targeted at specific compound classes.
Multivariate analysis has revealed significant differences in extract composition according to the solvent employed, emphasizing the importance of solvent selection based on the desired bioactive profile [2]. The extraction process typically involves homogenization of hypobranchial gland tissue or opercula followed by solvent extraction employing sonication-assisted or maceration techniques. For comprehensive metabolite profiling, sequential extraction using solvents of increasing polarity may be employed to capture the full spectrum of bioactive compounds. The choice of solvent not only affects extraction efficiency but also influences the stability profile of the extracted compounds during subsequent storage.
Table 1: Comparison of Extraction Solvent Efficiency for Different Compound Classes from Muricidae Tissues
| Solvent System | Target Compound Classes | Extraction Efficiency | Remarks |
|---|---|---|---|
| Ethanol/Methanol | Choline esters, Tyrindoxyl sulphate | High for polar compounds | Preferred for ultimate precursors; produces stable extracts |
| Chloroform | Intermediate brominated precursors, Lipophilic compounds | High for non-polar compounds | Better for intermediate precursors; may form degradation products |
| Aqueous | Polar compounds, Nucleosides | Moderate for hydrophilic compounds | Suitable for water-soluble components |
| Ethyl Acetate | Medium polarity compounds | Variable | Useful for fractionation strategies |
Materials and Equipment:
Procedure:
Tissue Preparation: Excise hypobranchial glands or collect opercula from freshly sacrificed Muricidae specimens. Rinse with cold phosphate-buffered saline (pH 7.4) to remove residual debris. Pat dry with filter paper and weigh accurately. For larger scale processing, tissues may be flash-frozen in liquid nitrogen and stored at -80°C until extraction.
Homogenization: Homogenize tissue in appropriate solvent (1:5 w/v ratio) using a mechanical homogenizer for 2-3 minutes at 15,000 rpm under controlled temperature (4°C). Alternatively, tissue may be cryogenically pulverized using a mortar and pestle with liquid nitrogen before solvent addition.
Extraction: Transfer the homogenate to a sealed container and subject to ultrasonic-assisted extraction for 30 minutes at 35-40°C. Alternatively, employ maceration with continuous agitation for 12-24 hours at 4°C.
Clarification: Centrifuge the extract at 10,000 × g for 15 minutes at 4°C. Carefully decant and collect the supernatant. The pellet may be re-extracted with fresh solvent to improve yield.
Concentration: Combine supernatants and concentrate under reduced pressure at 35°C using a rotary evaporator. For temperature-sensitive compounds, employ nitrogen evaporation at ambient temperature.
Reconstitution: Reconstitute the concentrated extract in an appropriate solvent for analysis or further processing. Filter through a 0.22 μm membrane prior to analysis.
Table 2: Optimization Parameters for Muricidae Compound Extraction
| Parameter | Optimal Conditions | Alternative Approaches | Impact on Quality |
|---|---|---|---|
| Tissue State | Fresh or flash-frozen | Alcohol-preserved | Fresh tissue prevents degradation |
| Solvent Ratio | 1:5 (w/v) | 1:3 to 1:10 (w/v) | Higher ratios improve extraction but dilute sample |
| Extraction Time | 30 min (sonication) | 12-24 h (maceration) | Longer times risk degradation |
| Temperature | 4°C (maceration); 35-40°C (sonication) | Room temperature | Elevated temperatures increase yield but may degrade compounds |
| Homogenization | Mechanical (15,000 rpm) | Cryogenic grinding | Cryogenic preserves thermolabile compounds |
High Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) has been validated as the primary analytical technique for quantifying major bioactive compounds in Muricidae extracts [2]. The validated method employs a diode array detector (DAD) coupled to a mass spectrometer for simultaneous detection based on UV-Vis spectra and mass determination. The chromatography typically utilizes a reverse-phase C18 column (e.g., 150 × 4.6 mm, 3.5 μm particle size) maintained at 25-35°C. The mobile phase consists of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B) in a gradient elution program: 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25-27 min (95-5% B), and 27-30 min (5% B) for column re-equilibration [2]. The flow rate is optimally set at 0.8-1.0 mL/min with injection volumes of 5-20 μL depending on analyte concentration.
The MS detection is preferably performed using electrospray ionization (ESI) in positive mode for most Muricidae compounds, though some indole derivatives may show better response in negative mode [2]. Source parameters require optimization for each specific instrument platform, but generally include: capillary voltage of 3.0-4.0 kV, desolvation temperature of 300-400°C, desolvation gas flow of 600-800 L/h, and cone gas flow of 50-100 L/h [4]. To enhance LC-MS sensitivity, careful attention to ionization efficiency and transmission efficiency is crucial, which can be optimized through adjustments to capillary position, nebulizing gas flow, and drying gas temperature [4].
Table 3: Validated HPLC-MS Parameters for Major Muricidae Compounds
| Compound | Retention Time (min) | MS Ionization Mode | Mass Transition (m/z) | LOD (mg/mL) | LOQ (mg/mL) |
|---|---|---|---|---|---|
| Murexine | 4.2 ± 0.3 | ESI+ | 177 → 87 | 0.03 | 0.09 |
| 6-Bromoisatin | 12.8 ± 0.5 | ESI- | 224 → 176 | 0.004 | 0.01 |
| Tyrindoxyl Sulphate | 8.5 ± 0.4 | ESI- | 332 → 252 | 0.07 | 0.22 |
| Adenosine | 6.3 ± 0.3 | ESI+ | 268 → 136 | Not reported | Not reported |
The HPLC-MS method for Muricidae compounds has undergone comprehensive validation demonstrating excellent precision, accuracy, linearity, and robustness [2]. For tyrindoxyl sulphate, the intra-day precision showed a relative standard deviation (RSD) of 0.46%, while inter-day precision was even better at 0.17% RSD, indicating exceptional method reproducibility [2]. The quantification demonstrated linearity over relevant concentration ranges for all major compounds, with correlation coefficients (R²) typically exceeding 0.999.
Specificity was confirmed through retention time matching and mass spectral comparison with authentic standards where available. For compounds lacking commercial standards, tentative identification was based on accurate mass measurements, characteristic UV-Vis spectra, and comparison with literature data [2]. The method has proven suitable for application in various contexts including dye precursor quantification, nutraceutical quality control, and investigations in marine chemical ecology [2].
The quality control workflow for Muricidae extracts encompasses multiple stages from raw material assessment to final extract characterization. The following Graphviz diagram illustrates the comprehensive quality control protocol:
Diagram 1: Quality Control Workflow for Muricidae Extracts (Title: Muricidae Extract QC Protocol)
Stability assessment of Muricidae extracts has revealed significant differences based on extraction solvent and storage conditions [2]. Ethanol extracts demonstrate superior stability for most compounds, though some oxidative conversion has been observed during storage; specifically, an increase in 6-bromoisatin and putative tyrindoxyl S-oxide sulphate has been noted in ethanol extracts after several months of cold storage [2]. In contrast, chloroform extracts show more extensive degradation, producing multiple degradation products under similar storage conditions.
Recommended storage conditions for Muricidae extracts include protection from light and maintenance at 4°C or below to minimize oxidative degradation and chemical interconversion. For long-term storage, lyophilization (freeze-drying) of extracts followed by storage in sealed containers under inert atmosphere (nitrogen or argon) provides optimal preservation of bioactive compounds. Regular stability monitoring through periodic HPLC-MS analysis is recommended, particularly during the initial stages of method development and for establishing appropriate shelf-life specifications.
Table 4: Stability Profile of Major Muricidae Compounds Under Different Storage Conditions
| Compound | Extraction Solvent | Storage Temperature | Stability Duration | Major Changes |
|---|---|---|---|---|
| Tyrindoxyl Sulphate | Ethanol | 4°C | >6 months | Minimal degradation |
| Tyrindoxyl Sulphate | Chloroform | 4°C | 3-4 months | Multiple degradation products |
| 6-Bromoisatin | Ethanol | 4°C | >6 months | Slight increase (from precursors) |
| Murexine | Ethanol | -20°C | >12 months | No significant changes |
| Murexine | Aqueous | 4°C | 2-3 months | ~15% degradation |
Optimizing LC-MS sensitivity is crucial for accurate quantification of Muricidae compounds, particularly when analyzing complex tissue extracts with potentially low abundance metabolites. Practical strategies to enhance signal-to-noise ratio include careful source parameter optimization, appropriate mobile phase selection, and effective sample cleanup [4]. For ESI ionization, key parameters requiring optimization include capillary voltage, desolvation temperature, nebulizer gas flow, and source position [4]. The optimal setting for these parameters is highly dependent on the specific instrument platform and mobile phase composition.
Matrix effects represent a significant challenge in LC-MS analysis of biological extracts and can substantially suppress or enhance analyte signals [4]. To minimize matrix effects, effective sample preparation is essential; suitable approaches include solid-phase extraction (SPE), liquid-liquid extraction, or dilution-and-shoot methods with careful optimization [4]. For particularly challenging matrices, switching to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as ionization occurs through gas-phase reactions rather than liquid-phase processes [4]. The following workflow diagram illustrates the optimized extraction and analysis process for Muricidae compounds:
Diagram 2: Muricidae Compound Extraction and Analysis Workflow (Title: Extraction and Analysis Protocol)
Analysis of Muricidae compounds presents several analytical challenges, including the chemical instability of certain brominated indoles, the presence of isomeric compounds, and potential matrix interference from complex biological samples [2]. To address these challenges, the following approaches are recommended:
Instability Issues: Incorporate freshly prepared standards and implement stability-indicating methods that can separate degradation products from parent compounds. For particularly labile compounds, consider reducing extract processing temperatures and adding antioxidant stabilizers where appropriate.
Isomeric Separation: Optimize chromatographic conditions using gradient elution with buffered mobile phases to achieve baseline separation of structurally similar compounds. The use of tandem mass spectrometry provides additional selectivity through monitoring of compound-specific fragmentation patterns.
Matrix Effects: Implement effective sample cleanup procedures and use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix-induced suppression or enhancement effects [4].
These application notes provide comprehensive quality control protocols for Muricidae mollusc extracts, with validated methodologies for extraction, analysis, and stability assessment. The standardized HPLC-MS method offers precise quantification of major bioactive compounds, supporting the development of quality-controlled Muricidae-based products for pharmaceutical and nutraceutical applications. The stability data presented inform appropriate storage conditions and shelf-life determinations, while the detailed workflows ensure method reproducibility across different laboratory settings.
Given the lack of direct data, one viable research approach could be to adapt general methodologies used for the photochemical degradation of similar phenolic compounds. The following table summarizes key parameters from a study on the photochemical treatment of tyrosol, a well-studied model phenolic compound, which shares some structural features with tyrindoxyl sulphate [1].
| Parameter | Details |
|---|---|
| Processes | UV/H₂O₂ (generates •OH), UV/Persulfate (UV/PS, generates SO₄•⁻), UV/Peroxymonosulfate (UV/PMS) [1] |
| Light Source | UV irradiation at 254 nm [1] |
| Key Findings | UV/PS was most efficient for degradation & mineralization; SO₄•⁻ was dominant radical species in UV/PS & UV/PMS; Efficiency is affected by pH, presence of inorganic anions (Cl⁻, SO₄²⁻, NO₃⁻) [1] |
| Probe Compounds | Benzoic acid (for •OH), Nitrobenzene (for SO₄•⁻) [1] |
| Analytical Methods | Spectrophotometry for persulfate quantification [1] |
Based on the study of analogous compounds, here is a generalized experimental workflow you could consider and validate for Tyrindoxyl Sulphate. The diagram below outlines the key stages.
A primary challenge in Tyrian purple synthesis is low yield, often stemming from the key intermediate 4-bromo-2-nitrobenzaldehyde. The table below summarizes major issues and solutions.
| Problem Area | Specific Issue & Solution | Key Experimental Protocol Details |
|---|
| Bromination Step (Synthesis of compound 3) | Issue: Formation of dibrominated side products. Solution: Optimize reagent addition and temperature [ [1] [2]. | Use the procedure from Islam et al. Add H₂O₂ to 4-bromo-2-nitroaniline in ethanol with a slight excess of HBr at 50°C. Adjust solvent volume so pure product precipitates in up to 80% yield upon cooling [ [1] [2]. | | Diazotization & Formaldoxime Reaction (Synthesis of compound 6) | Issue 1: Difficulties creating a homogeneous diazonium salt solution. Solution: Before adding NaNO₂, create a finely divided suspension of the aniline hydrochloride via vigorous stirring [ [1].
Issue 2: Formation of reduced byproduct (e.g., m-bromonitrobenzene). Solution: This is a known competitive reaction; the ~15% byproduct can be difficult to eliminate [ [1]. | After diazotization, react the salt with CuSO₄, Na₂SO₃, and formaldoxime in an acetate buffer. The crude benzaldoxime yield is ~79%. Cleave the oxime to the aldehyde by boiling with excess ferric ammonium sulfate for a 62% crude yield [ [1] [2]. | | Nitroalcohol Formation & Reduction (Final step to Tyrian purple) | Issue: Dehydration of the intermediate (e.g., compound 7) to a nitrostyrene side product. Solution: The intermediate is labile. Handle carefully and proceed quickly to reduction. | Use the Harley-Mason procedure. React aldehyde 6 with nitromethane and sodium methoxide in methanol (yields salt 7). Reduce immediately with basic sodium dithionite. This step is critical, with one report achieving only a 10% yield of crude Tyrian purple [ [1]. |
Biosynthesis can avoid harsh chemicals but faces selectivity problems. The table below outlines a major hurdle and a potential solution.
| Problem Area | Specific Issue & Solution | Key Experimental Protocol Details |
|---|
| Lack of Enzyme Selectivity | Issue: Key enzymes (e.g., TnaA, MaFMO) act on both tryptophan and 6-bromotryptophan, producing a mixture of indigo, indirubin, Tyrian purple, and its isomer [ [3].
Solution 1 (Two-cell system): Spatially separate the bromination and degradation steps to better control precursor flow, but this is complex [ [3].
Solution 2 (New enzyme cluster): Use a monooxygenase (GS-C) and its reductase (GS-D) from an indole biodegradation gene cluster in Providencia rettgeri. This system shows better selectivity for Tyrian purple from 6-bromoindole compared to MaFMO [ [3]. | Heterologous Expression: Clone and express the gene cluster (including GS-C and GS-D) in E. coli BL21(DE3).
In vivo/vitro reaction: Feed the engineered cells 6-bromotryptophan or use cell lysates with the substrate. The enzyme GS-C, when provided with NADH and its reductase GS-D, selectively promotes Tyrian purple formation [ [3]. |
To clarify the logical relationships in different synthesis routes, here are two workflow diagrams. You can use the DOT code to generate visual aids for your lab's documentation.
This diagram outlines the chemical synthesis pathway from o-nitroaniline to Tyrian purple, highlighting critical steps and reported yields based on the procedure in the search results [1] [2].
This diagram shows the biosynthetic pathway for Tyrian purple, emphasizing the use of a specific gene cluster to improve selectivity and reduce byproducts [3].
FAQ 1: What are the common challenges in synthesizing and working with 6,6'-dibromoindigo? Researchers face several specific issues during synthesis and subsequent experiments:
FAQ 2: How can the composition and purity of 6,6'-dibromoindigo samples be analyzed? A validated High-Performance Liquid Chromatography (HPLC) method is the most commonly reported technique for analyzing 6,6'-dibromoindigo and its related compounds.
The table below summarizes a validated HPLC method for separating and quantifying 6,6'-dibromoindigo and its common analogues [4].
| Parameter | Specification |
|---|---|
| Analytical Goal | Quantify indigotin, indirubin, and their mono- & dibrominated derivatives [4]. |
| Column | RP-column (Alltima C18), 250 mm × 3.0 mm i.d., 5 μm [4]. |
| Temperature | 35°C [4]. |
| Mobile Phase | (A) H₂O + 0.1% (v/v) Trifluoroacetic Acid (TFA) (B) Acetonitrile + 0.1% (v/v) TFA [4]. | | Flow Rate | 0.5 mL/min [4]. | | Detection | Diode Array Detector (DAD) [4]. | | Gradient | Gradient elution (specific profile optimized for separation) [4]. | | Performance | Limits of detection (LOD) in the range 0.02-0.05 μg/mL for all analytes [4]. |
FAQ 3: Are there any established synthesis protocols that aim to be more efficient? Yes, researchers have developed improved syntheses to address the challenges of classic routes.
One publication titled "A Simple, Safe and Efficient Synthesis of Tyrian Purple" from 2010 details a protocol designed to produce the compound with minimal hazards and at low cost, which is amenable to producing relatively large quantities in a student laboratory setting [1] [5]. The procedure involves optimizing critical steps like the bromination of o-nitroaniline and the conversion to the final dye, resulting in a more practical route than earlier syntheses [1].
The following workflow outlines the general stages and decision points in a research process for 6,6'-dibromoindigo, incorporating the mentioned synthesis and analysis methods.
This protocol is adapted from the method validated by Vasileiadou et al. (2016) [4].
The following table summarizes key quantitative data for three dominant brominated indole precursors from Dicathais orbita, as established by a validation study using HPLC-MS/DAD [1].
| Precursor Compound | Intra-Day RSD (%) | Inter-Day RSD (%) | Limit of Detection (mg/mL) | Limit of Quantification (mg/mL) |
|---|---|---|---|---|
| Tyrindoxyl Sulphate | 0.46 | 0.17 | 0.07 | 0.22 |
| Murexine | Data Not Specified | Data Not Specified | 0.03 | 0.09 |
| 6-Bromoisatin | Data Not Specified | Data Not Specified | 0.004 | 0.01 |
Key findings from this validation study indicate that alcoholic solvents are more effective for extracting choline esters (like murexine) and indoxyl sulphates [1]. The low relative standard deviation (RSD) values for tyrindoxyl sulphate confirm that the analytical method is highly precise and reproducible for quantifying this key precursor [1].
This detailed methodology for the extraction and LC-MS analysis of brominated indoles from muricid mollusc tissues is adapted from published research [1] [2].
The workflow below outlines the key stages of this protocol.
Q1: My LC-MS chromatograms show poor peak shape or low signal for the brominated indoles. What could be wrong?
Q2: I am concerned about the stability of these precursors during storage. What are the best practices?
Q3: How can I distinguish between the different brominated indole precursors?
Q1: What is the primary goal of solvent optimization? The primary goal is to maximize the yield and purity of the target compound (e.g., dibromoindigo) while minimizing solvent consumption, processing time, and environmental impact. This involves selecting the optimal solvent or solvent mixture and fine-tuning the process conditions [1] [2].
Q2: Why is my extraction yield low? Low yield can be due to several factors: an incorrect solvent that doesn't match the polarity of your target compound, insufficient extraction time, temperature that is too low to facilitate adequate solubility and diffusion, or a sample matrix that is too coarse, limiting solvent penetration [2].
Q3: My extracts have a lot of impurities. How can I improve purity? Impurities often arise from a lack of solvent selectivity. Using a solvent with higher selectivity for your target compound can help. Additionally, incorporating a purification step immediately after extraction, such as using macroporous resin, can significantly enhance the purity of the final extract [3].
Q4: Are there greener alternatives to traditional organic solvents? Yes, green solvents are a major trend in modern extraction. These include Deep Eutectic Solvents (DES), supercritical fluids like CO₂, ionic liquids, and bio-based solvents like ethanol. These alternatives often reduce toxicity and environmental footprint while maintaining high extraction efficiency [4] [2].
| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Incorrect solvent polarity; Inefficient technique; Inadequate time/temperature. | Use computational screening (e.g., COSMO-RS); Switch to assisted methods (e.g., Ultrasound, Microwave); Optimize parameters with Response Surface Methodology [1] [4] [3]. |
| Poor Purity | Low solvent selectivity; Co-extraction of impurities. | Optimize solvent selectivity; Add a post-extraction purification step (e.g., column chromatography) [3] [2]. |
| Process Too Slow | Reliance on conventional, passive methods. | Adopt modern, assisted techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to dramatically reduce extraction time [4] [2]. |
| Emulsion Formation | Surfactants in sample; Solvents with similar polarity. | Adjust pH or ionic strength; Switch to a different solvent; Use centrifugation to break the emulsion [5]. |
| High Solvent Consumption | Use of traditional methods like Soxhlet. | Implement Solid Phase Extraction (SPE) or Supercritical Fluid Extraction (SFE) which use significantly less solvent [2] [6]. |
The following workflow outlines a systematic approach to optimize solvent extraction. For a visual summary, refer to the diagram in the next section.
1. Define Objective and Constraints Clearly state whether the goal is to maximize yield, purity, or a balance of both. Identify constraints such as allowable solvents (especially for pharmaceutical applications), budget, and available equipment [1].
2. Select and Screen Solvents
3. Optimize Process Parameters Once a promising solvent is identified, optimize the key process variables. A highly effective method is Response Surface Methodology (RSM), which models the interaction between multiple factors. Key parameters to optimize include [3]:
4. Validate and Scale-Up Conduct a validation experiment using the optimized conditions to confirm the predicted results. Once validated, the process can be carefully scaled up to the desired production level.
The diagram below maps the systematic optimization workflow and the logical path for troubleshooting common problems.
I hope this technical support content provides a solid foundation for optimizing your extraction processes.
Here are common issues and solutions, synthesized from recent research:
| Problem & Possible Cause | Recommended Solution | Key References |
|---|
| Problem: Red-colored byproduct in synthesis mixture.
Cause: Formation of indirubin, a common byproduct that occurs when indoxyl couples with isatin or 2-hydroxyindole instead of another indoxyl molecule [1] [2]. | - Optimize reaction conditions: Lower temperature (e.g., to 30°C) and controlled aeration can reduce indirubin formation [2].
Cause: Product purity. Black color is likely due to the presence of polymeric byproducts or impurities like the red indirubin, which darkens the product [1]. | - Improve product purification: Use thorough washing with appropriate solvents (e.g., water, acetone, methanol) post-precipitation to remove colored impurities [1].
Cause: Imbalanced metabolic pathway. Overburdening a single microbial strain with the entire biosynthesis pathway is inefficient [2]. | - Use a microbial co-culture system: Split the pathway between two specialized E. coli strains. One handles upstream tryptophan production; the other converts tryptophan to indigo [2].
Cause: Interference from native enzymes in cell lysates that compete for resources (e.g., H2O2), or suboptimal enzyme specificity [3]. | - Use cell-free lysates with inhibitors: Adding catalase inhibitors (e.g., 250 µM hydroxylamine) to a cell-free system overexpressing a specific enzyme (e.g., CYP105D18) prevents H2O2 degradation and improves yield [3].
This protocol, adapted from a 2021 study, uses a two-strain E. coli system to balance the metabolic load and improve yield [2].
Strain Preparation:
Cultivation and Induction:
Biosensor Integration (for enhanced yield):
This 2025 protocol describes a rapid, efficient cell-free method using an engineered enzyme [3].
Enzyme Production:
Cell-Free Reaction Setup:
What is the red byproduct observed in my indigo synthesis? The reddish-brown compound is most likely indirubin, an isomer of indigo that forms as a common side product during both chemical and biological synthesis. It results from the coupling of indoxyl with a different intermediate, 2-hydroxyindole [1] [2].
Why is my biologically synthesized indigo black, and how can I get a pure blue product? The black color indicates impurity, often from polymeric compounds or the presence of indirubin. To achieve a pure blue color, focus on improving the purity of your final product through rigorous purification (e.g., soxhlet extraction with chloroform, repeated washing with solvents) and by optimizing synthesis conditions to minimize byproduct formation in the first place [1].
What are the main advantages of biological synthesis over chemical synthesis for indigo? Biological synthesis using engineered microbes offers a more sustainable and environmentally friendly alternative. It uses renewable feedstocks (like glucose or glycerol), operates under mild reaction conditions, and avoids the use of toxic petrochemicals and harsh reagents common in chemical synthesis [4].
The diagrams below outline the core concepts and optimized protocols for minimizing byproducts.
Low or no yield in PCR is a common problem with several potential causes. The table below outlines the primary culprits and solutions.
| Problem Area | Possible Cause | Recommended Solution |
|---|---|---|
| DNA Template | Poor integrity or purity [1] | Re-purify template; use precipitation and 70% ethanol wash to remove inhibitors [1]. |
| Insufficient quantity [1] | Increase template amount; use DNA polymerases with high sensitivity [1]. | |
| Complex targets (GC-rich, secondary structures) [1] | Use PCR additives like DMSO, glycerol, or formamide [2]; increase denaturation time/temperature [1]. | |
| Primers | Problematic design [1] | Ensure primers are specific, 18-30 bp long, 40-60% GC content, and have similar Tm (52-65°C) [2] [3]. |
| Insufficient or excessive quantity [1] | Optimize concentration, typically 0.1–1.0 μM [1] [2]. | |
| Reaction Components | Inappropriate/insufficient DNA polymerase [1] | Use hot-start polymerase to prevent non-specific amplification [1] [2]; increase enzyme amount if additives are used [1]. |
| Insufficient Mg²⁺ concentration [1] | Optimize Mg²⁺ concentration (typically 1.5-2.5 mM); note that EDTA or high dNTPs may require more Mg²⁺ [1] [2]. | |
| Unbalanced dNTP concentrations [1] | Use equimolar concentrations of all four dNTPs, typically 20-200 μM each [1] [2]. | |
| Thermal Cycling | Suboptimal annealing temperature [1] | Optimize in 1-2°C increments; use a temperature 3-5°C below the primer Tm [1] [2]. |
| Insufficient extension time [1] | Use ~1 minute per 1000 bp as a starting point and adjust for longer targets [1] [2]. |
For chemical reactions, a systematic approach to identify the root cause is essential. The workflow below outlines a logical troubleshooting process.
Q1: My PCR gel shows a smear instead of a clean band. What should I do? A: A smeared band can result from several issues [4]:
Q2: How can I prevent primer-dimer formation? A: Primer-dimer occurs when primers anneal to each other. To prevent it [4]:
Q3: What are the modern, efficient methods for optimizing chemical reaction yields? A: Traditional "one factor at a time" (OFAT) approaches are inefficient. Modern methods leverage:
Q4: A chemical reactor in my lab has suddenly failed. What is my first step? A: Safety is the absolute priority [7].
Nitroalcohol intermediates can readily dehydrate to form nitrostyrenes. This is often an undesirable side reaction that occurs if the reaction conditions are not properly controlled [1].
The table below summarizes the main factors that influence dehydration and how to manage them.
| Factor | Effect on Dehydration | Prevention Strategy |
|---|---|---|
| Temperature | Higher temperatures (e.g., >40°C) strongly promote dehydration [1]. | Maintain reaction temperatures below 40°C [1]. |
| Acidity | Acidic conditions catalyze the dehydration reaction [1]. | Keep the reaction mixture basic to neutralize any acid formed. Use basic workup conditions [1]. |
| Water Removal | Removing water can drive the equilibrium toward the nitroalcohol by preventing the reverse reaction [1]. | Use solvents that form azeotropes with water (e.g., n-butanol) for removal via evaporation [1]. |
| Solvent System | The choice of solvent can help control the reaction rate and product stability [1]. | Use mixed solvent systems (e.g., isopropanol/n-butanol/GAA) to buffer the reaction and allow product crystallization [1]. |
This workflow outlines a systematic approach to troubleshooting dehydration issues in your experiments. The process begins with controlling temperature and monitoring the reaction mixture, then moves through catalyst selection and a final stability check.
Here is a detailed methodology based on a successfully reported procedure for minimizing dehydration [1].
1. Catalyst Preparation (Phenylethylamine, PEA)
2. Reaction Setup
3. Reaction Monitoring and Workup
Why is glacial acetic acid (GAA) used in a base-catalyzed reaction? GAA serves as a clever buffer. In a dry environment, it doesn't significantly interfere with the base catalyst. However, if water (a product of dehydration) accumulates, the GAA begins to behave as an acid, slowing the reaction and preventing runaway side-reactions. When the water is removed, the reaction can resume [1].
What is the role of n-butanol in the solvent mixture? n-butanol forms an azeotrope with approximately 50% water. This allows for efficient removal of water from the reaction mixture through evaporation, helping to drive the equilibrium toward the nitroalcohol product [1].
How does the choice of catalyst affect the reaction? Primary amines like phenylethylamine (PEA) are effective because the reaction can proceed through an imine intermediate, which eliminates water at the start of the process. This results in less free water being present during the carbon-carbon bond formation step, reducing the potential for interference and side reactions [1].
Q1: What are leuco dyes and why are they often air-sensitive?
A leuco dye is a chemical dye that can switch between two forms: a colored state and a colorless (leuco) state [1]. This switch can be triggered by heat, light, or pH changes, making them useful in various applications.
Many leuco dyes, especially in their reduced, colorless leuco form, are highly sensitive to oxygen in the air. Exposure can cause irreversible oxidation, converting them back to their colored form prematurely and degrading the sample [1]. This reactivity is a core principle in their use but also a major handling challenge in research.
Q2: What are the common risks when handling air-sensitive compounds?
Handling air-sensitive materials presents specific risks that must be managed [2]:
Q3: What are the primary methods for handling air-sensitive leuco dyes?
There are three main techniques, each suited for different tasks. The following table compares their key features to help you select the right one.
| Technique | Best For | Key Advantages | Key Limitations |
|---|---|---|---|
| Glove Box [3] | Long-term storage; preparing stable samples; performing multi-step processes without air exposure. | Provides a large, protected inert workspace; allows use of benchtop equipment inside. | Limited space for complex setups; higher initial cost; requires maintenance. |
| Schlenk Line[ [2]] [4] | Chemical synthesis; reactions in solution; transfers between vessels; isolating and purifying products. | High degree of atmospheric control; suitable for complex reaction setups. | Requires significant skill and training; not ideal for simple storage or large solids. |
| Glove Bag [3] | Infrequent, short-term tasks; isolating a single piece of equipment. | Inexpensive; portable and easy to set up. | Less secure inert atmosphere; easily compromised; unsuitable for highly sensitive materials. |
Q4: What is a standard workflow for handling a leuco dye solution using a Schlenk line?
The diagram below illustrates the key steps for a procedure like transferring an air-sensitive leuco dye solution under an inert atmosphere using a Schlenk line and cannulation.
Standard Cannulation Transfer Protocol [2] [4]:
Q5: My leuco dye is still degrading despite using a Schlenk line. What could be wrong?
Q6: What are the non-negotiable safety rules for this work?
The table below summarizes the key precursors and their stability characteristics based on current research. Proper handling is crucial as these compounds are light-sensitive and can degrade.
| Precursor Name | Key Characteristics | Stability & Handling Notes | Reported Bioactivity |
|---|---|---|---|
| Tyrindoleninone | Fresh egg masses contain a high proportion [1]. | Reacts to form Tyrian purple and other compounds as eggs develop [1]. | Toxic to marine and human pathogens at 1 mg/ml [1]. |
| Tyriverdin | Intermediate compound in the formation of Tyrian purple [1]. | Highly antimicrobial even at very low concentrations (0.001 mg/ml) [1]. | Bacteriostatic at 0.0005 mg/ml; inhibits Candida albicans [1]. |
| 6-Bromoisatin | Final product alongside Tyrian purple from precursor reaction [1]. | Has mild antimicrobial properties [1]. | Mild antimicrobial activity [1]. |
| 6,6'-dibromoindigo (Tyrian Purple) | The final, stable pigment molecule [2] [3]. | Exhibits no significant antimicrobial activity [1]. Stable as a thin film for organic electronics [3]. | No significant antimicrobial activity [1]. |
Here are solutions to common problems you might encounter when working with these compounds.
| Problem | Possible Cause | Solution |
|---|---|---|
| Unexpected color change or fading during extraction | Precursors are degrading due to light exposure or incorrect pH [4]. | Perform all extraction steps in low-light conditions or under a red safe-light. Monitor and control the pH of your solutions. |
| Low yield of target precursor | Source snails are not at the correct developmental stage; extraction is incomplete [1]. | Standardize the developmental stage of the muricid egg masses used. Optimize crushing and solvent extraction protocols. |
| Lack of expected bioactivity in assays | Precursors have degraded due to improper storage; wrong solvent used for bioassays [1]. | Confirm compound stability via HPLC before assays. Ensure solvents are suitable for both the compound and the assay conditions. |
This methodology is adapted from research on the Australian muricid, Dicathais orbita [1].
The diagram below outlines the logical workflow for isolating and testing Tyrian purple precursors, from hypothesis to data analysis.
Based on the literature, here are critical points for your experimental design:
The table below summarizes the key validation parameters and their typical acceptance criteria based on ICH and other regulatory guidelines [1] [2] [3]. You should confirm these criteria for your specific application.
| Parameter | Definition | Typical Acceptance Criteria | Experimental Approach Summary |
|---|---|---|---|
| Accuracy [3] | Closeness of results to the true value. | Recovery: 98-102% [2]. | Analyze samples spiked with known analyte concentrations and calculate % recovery [1] [2]. |
| Precision [1] [3] | Closeness of agreement between a series of measurements. | RSD < 2% for repeatability [1]. | Multiple injections of homogeneous sample (e.g., 6x for repeatability); calculate Relative Standard Deviation (RSD) [1] [2]. |
| Specificity [1] [2] | Ability to assess analyte unequivocally in the presence of potential interferences. | No interference observed; analyte peak is pure [2]. | Analyze blank matrix, placebo, and spiked samples; confirm no peak overlap from impurities, degradants, or matrix [1]. |
| Linearity [1] | Ability to obtain results proportional to analyte concentration. | Correlation coefficient, R² ≥ 0.99 (or 0.999) [1] [2] [3]. | Prepare & analyze standard solutions at ≥5 concentration levels; plot response vs. concentration; perform linear regression [1]. |
| Range [3] | Interval between upper and lower analyte concentrations for which suitable precision, accuracy, and linearity are demonstrated. | Defined by the linearity study, e.g., 80-120% of test concentration for assay [3]. | The validated interval from the linearity study [2]. |
| LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy. | LOD: Signal-to-Noise ~3:1 [1] [3]. LOQ: Signal-to-Noise ~10:1 [1] [3]. | Based on visual evaluation, signal-to-noise ratio, or standard deviation of response and slope (LOD=3.3σ/S; LOQ=10σ/S) [1] [2] [3]. | | Robustness [1] [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptance criteria despite variations. | Deliberately vary critical parameters (e.g., temp., flow rate, mobile phase pH); evaluate impact on system performance [1] [2]. |
Here are detailed methodologies for key validation experiments, which you can adapt for analyzing Muricidae metabolites.
(Measured Concentration / Spiked Concentration) * 100. The mean recovery across all levels should meet the acceptance criteria (e.g., 98-102%) [2].The following diagram illustrates the logical workflow and relationships between the key components of the HPLC validation process.
For your research on Muricidae metabolites, here are key considerations:
6,6'-dibromoindigo, historically known as Tyrian purple or royal purple, is a natural dye and an organic semiconductor. The table below summarizes its key properties [1] [2] [3].
| Property | Details for 6,6'-Dibromoindigo |
|---|---|
| IUPAC Name | 6,6'-dibromo-2,2'-biindole-3,3'(1H,1'H)-dione [2] |
| CAS Number | 19201-53-7 [2] |
| Molecular Formula | C16H8Br2N2O2 [2] |
| Molecular Weight | 420.055 g/mol [2] (420.060 g/mol also reported [3]) |
| Appearance | Purple solid [3] |
| Density | 1.932 g/cm³ [2] |
| Boiling Point | 486°C at 760 mmHg [2] |
| Flash Point | 247.7°C [2] |
| Bandgap | 1.8 eV [1] |
| HOMO/LUMO | HOMO: -5.5 eV; LUMO: -3.7 eV (estimated from experimental data) [1] |
| Solubility | Insoluble in most common organic solvents [4] |
| Semiconductor Performance | Balanced ambipolar (both p- and n-type) charge transport; good air-stability for n-channel operation [1] |
Optoelectronic Performance in Transistors When fabricated into ambipolar organic phototransistors, 6,6'-dibromoindigo demonstrates the following performance metrics under light illumination [1]:
| Channel Type | Photoresponsivity | External Quantum Efficiency (EQE) |
|---|---|---|
| n-channel | 10.3 A W⁻¹ | 2437% |
| p-channel | 55.4 mA W⁻¹ | 13.1% |
Spectral Characteristics
Here are the methodologies for key experiments involving 6,6'-dibromoindigo as reported in the literature.
1. Chemical Synthesis Protocol This is a multi-step synthesis based on a procedure from the literature [1].
2. Thin-Film Device Fabrication (for Transistors) This protocol describes how to create the active channel layer for optoelectronic devices [1].
3. Biosynthesis Workflow Identification A bacterial strain, Providencia rettgeri GS-2, was found to selectively produce Tyrian purple when fed 6-bromotryptophan [5]. The following workflow was used to identify and validate the responsible gene cluster.
The table below summarizes key properties of indigoid dyes, which are the main components of the historic dye Tyrian Purple, based on chromatographic and colorimetric studies [1] [2].
| Property | Indigo (IND) | 6-Bromoindigo (MBI) | 6,6'-Dibromoindigo (DBI) |
|---|---|---|---|
| Color | Blue [1] | Violet [1] | Purple [1] |
| Common Source | Plant Indigofera tinctoria [3] | Mollusk Hexaplex trunculus [1] | Mollusks H. trunculus, Bolinus brandaris [1] |
| Solubility (Oxidized Form) | Insoluble in water (vat dye) [1] [3] | Insoluble in water (vat dye) [1] | Insoluble in water (vat dye); slightly soluble in few organic solvents [4] |
| Affinity for Wool Fabric | Standard [2] | Strongest (postulated electrostatic interactions) [2] | Standard [2] |
| Key Finding | - | Leuco form susceptible to photodebromination, converting to indigo [2] | - |
The comparative data is derived from specific, reproducible experimental methods. Here are the detailed protocols for the key analyses cited.
This protocol is used to identify the components of a Tyrian purple pigment and determine their relative abundances [4] [1].
This method is used to characterize the color properties of fabrics dyed with indigoids [1].
The following diagram outlines the logical sequence of experiments for the colorimetric characterization of textiles dyed with brominated indigoids, from sample preparation to data analysis.
As identified, the information available pertains to the dyeing industry. To conduct a comparative analysis relevant to drug development, I suggest you:
| Technique | Key Measurable Data | Detection Limits | Sample Requirements | Key Differentiating Capabilities vs. Alternatives |
|---|---|---|---|---|
| Multispectral Imaging (MSI) [1] | Maps luminescence/reflectance under different wavelengths (e.g., UV, IR). | Not highly sensitive; qualitative. | Non-invasive; no sampling needed. | Rapid, whole-object survey; guides targeted sampling. Complements molecular techniques. |
| Fibre Optic Reflectance Spectroscopy (FORS) [1] | Generates reflectance spectrum; identifies colorants by absorption bands. | Varies with dye & substrate; less sensitive than HPLC. | Non-invasive; single-fiber analysis possible. | On-site, non-destructive screening. Distinguishes between indigoid dyes (e.g., Tyrian purple vs. plant indigo). |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [1] | Identifies & quantifies specific molecular structures (e.g., 6,6'-dibromoindigo, indigo, monobromoindigo) [2]. | High (nanogram range); can detect trace compounds. | Micro-invasive (typically 2-3 mm of fibers, ~50-100 μg) [1]. | "Gold standard"; definitive molecular identification. Differentiates biological sources by detecting marker compounds. |
Here are the methodologies for the key analytical techniques, as described in the research.
This protocol is used for the initial, non-invasive survey of a textile to map colorants and guide further analysis.
This is a micro-invasive method for definitive identification of dye molecules.
The following diagram illustrates the typical workflow for identifying Tyrian purple in textiles, integrating the techniques described above.
The identification of Tyrian purple has evolved with technology. While its primary marker is 6,6'-dibromoindigo [2], the diagnostic power comes from detecting a constellation of related molecules, including indigo and monobromoindigo, which helps differentiate it from other ancient dyes [1]. Furthermore, the move towards non-invasive techniques like MSI and FORS reflects a growing priority in heritage science to minimize damage to precious artifacts [1].
The integration of these methods provides a powerful toolkit. MSI offers a macro-scale view, FORS allows for on-the-spot molecular clues, and HPLC-MS delivers definitive, granular proof [1].
The following table summarizes the key spectral and structural characteristics of indigo and its primary isomer, indirubin, based on experimental and computational studies [1].
| Feature | Indigo | Indirubin |
|---|---|---|
| Molecular Structure | Symmetrical, planar trans structure with two intramolecular H-bonds [1]. | Asymmetrical structural isomer; condensation of two indole rings differs from indigo [1]. |
| Primary Chromophore | H-chromophore; two intersecting merocyanine structures [2]. | Conjugation system differs due to asymmetrical structure [1]. |
| HOMO-LUMO Transition | (\pi) → (\pi)* [1] | (\pi) → (\pi)* [1] |
| Absorption (\lambda_{max}) | ~605 nm (in C₂Cl₄) [2] | Shorter than indigo (specific value not provided in data) [1]. |
| Fluorescence | Stronger fluorescence peak [1] | Weaker fluorescence [1] |
| Molecular Planarity | Highly planar and conjugated [1] | Less planar [1] |
| Vibrational Modes | Lower frequency for the same vibrational mode [1] | Higher frequency for the same vibrational mode [1] |
The color and spectral properties of indigo derivatives are highly tunable through chemical substitution. The direction of the absorption shift (bathochromic or hypsochromic) depends on the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position relative to the nitrogen (donor) or carbonyl (acceptor) groups within the H-chromophore [2].
The experimental data cited in this guide are typically acquired through the following methodologies:
The following diagrams, created with Graphviz, illustrate the core concepts of indigo's structure and its photophysical behavior.
This diagram shows the "H-chromophore" of indigo and how substituent position and electronics influence its absorption. It also illustrates the excited-state proton transfer that is key to its photophysics [2] [3].
This pathway details the fate of the photoexcited indigo molecule, highlighting that internal conversion (S₁→S₀) is the dominant and highly efficient deactivation channel, which explains the low fluorescence and photochemical reactivity [3].
The tables below summarize the core principles and applicability of two primary analytical techniques suitable for quantifying a target compound like dibromoindigo in a complex matrix.
Table 1: Comparison of Core Analytical Techniques
| Technique | Acronym | Core Principle | Suitability for Complex Mixtures |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry [1] | LC-MS / LC-MS/MS | Combines physical separation by liquid chromatography with highly selective and sensitive detection by mass spectrometry. | Excellent. Chromatography separates the target from matrix interferences, and MS detection provides definitive identification and accurate quantification [1] [2] [3]. |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [2] [3] | UHPLC-MS/MS | An advanced form of LC-MS/MS using higher pressure for better separation efficiency, speed, and sensitivity. | Ideal for high-throughput and high-sensitivity requirements. Provides superior separation resolution for complex samples [2] [3]. |
Table 2: Performance Characteristics of Analytical Techniques
| Technique | Typical LOQ | Key Performance Strengths | Common Sample Preparation |
|---|---|---|---|
| LC-MS / LC-MS/MS | Compound-dependent (e.g., low ng/mL for antidepressants in serum [2]) | High selectivity, good sensitivity, broad applicability [1]. | Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction [2]. |
| UHPLC-MS/MS | Can achieve sub-ng/mL levels (e.g., 0.3-0.9 ng/mL for metabolites in urine [3]) | Superior resolution, high speed, very high sensitivity, robust quantification in biological matrices [2] [3]. | Solid-Phase Extraction (SPE), often with selective sorbents [4]. |
Here are detailed methodologies from recent studies that can be adapted for validating an analytical method for dibromoindigo.
This protocol from a 2025 study demonstrates a robust method for simultaneous quantification of multiple analytes in a complex biological matrix [2].
This 2025 method highlights high-speed, high-sensitivity analysis [3].
This protocol is crucial for analyzing very complex matrices like plant materials [4].
The diagram below outlines a generalized workflow for method development and validation based on the gathered protocols.
To build your objective comparison guide for dibromoindigo, consider these steps:
The table below summarizes key photoluminescence and photocatalytic degradation findings for indigo carmine and a samarium-doped catalyst from recent studies.
| Material | PL Emission Wavelengths | Excitation Source | Key PL-Related Findings | Experimental Context |
|---|---|---|---|---|
| Sm3+-doped ZnS Nanoparticles [1] | 559 nm, 595 nm, 642 nm | 395 nm laser | Characteristic f-f transitions of Sm3+ ions; used as a photocatalyst. | Catalyst characterization in solution. |
| Indigo Carmine (Dye) [1] | Not explicitly stated | N/A (monitored via UV-Vis) | 93% degradation rate achieved using 15 mg/L Sm3+-doped ZnS catalyst within 210 min. | Photocatalytic degradation study. |
| Indigo (Theoretical/Molecular) [2] | N/A | N/A | Ozone oxidation produces isatin and other products (C16H10N2O3, C8H6NO3), identified via HPLC and fluorescence spectroscopy. | Analysis of indigo's oxidative fading mechanism in artworks. |
For researchers aiming to replicate or build upon these studies, here are the core experimental methodologies employed.
The following diagram illustrates the reaction pathway for the ozone-induced oxidative decomposition of indigo, which leads to photoluminescent products like isatin [2].
The table below summarizes the core characteristics, advantages, and limitations of various conventional and modern extraction techniques, which is crucial for selecting an appropriate method requiring validation [1] [2].
| Extraction Method | Principle | Key Advantages | Major Limitations | Typical Solvents Used |
|---|---|---|---|---|
| Maceration [1] | Soaking plant material at room temperature. | Simple, low equipment cost [1]. | Lengthy process, high solvent use, low efficiency for some compounds [1]. | Ethanol, methanol, water [1]. |
| Soxhlet Extraction [1] | Continuous cycling of solvent through sample. | High yield for non-polar compounds, simple operation [1]. | High temperature degrades heat-sensitive compounds, high solvent consumption [1]. | Hexane, petroleum ether, chloroform [1]. |
| Ultrasound-Assisted Extraction (UAE) [1] | Uses acoustic cavitation to disrupt cell walls. | Faster, lower temperature, higher efficiency, and reduced solvent use than conventional methods [1]. | Potential for free radical formation, scale-up challenges [1]. | Ethanol, water, methanol [1]. |
| Microwave-Assisted Extraction (MAE) [1] | Heats cells internally via microwave energy. | Rapid, targeted heating, high efficiency, low solvent volume [1]. | Not ideal for all plant matrices, thermal degradation risk [1]. | Polar solvents like water and ethanol [1]. |
| Supercritical Fluid Extraction (SFE) [1] [3] | Uses supercritical fluids (e.g., CO₂) as solvent. | Tunable selectivity, low environmental impact, preserves thermolabile compounds [1] [3]. | High initial equipment cost, requires technical expertise [1]. | Supercritical CO₂, often with modifiers like methanol [3]. |
| Enzyme-Assisted Extraction (EAE) [1] | Enzymes break down cell walls to release compounds. | High selectivity, mild conditions, improves yield of bound compounds [1]. | Enzyme cost, requires optimization of conditions (pH, temperature) [1]. | Water, with specific enzymes (cellulase, pectinase) [1]. |
Once an extraction method is selected, its analytical procedure must be validated to ensure the results are reliable, reproducible, and suitable for their intended purpose. The following parameters are typically assessed [3]:
The diagram below outlines a general experimental workflow for validating an extraction method, from sample preparation to data analysis.
This workflow consists of several critical stages [2] [3]:
Validation is not a one-size-fits-all process. The optimal approach depends on the specific bioactive compounds you are targeting and the intended application of the extract.
| Feature | Shellfish Purple (Tyrian Purple) | Plant Indigo |
|---|---|---|
| Primary Source | Predatory sea snails (Muricidae family): Hexaplex trunculus, Bolinus brandaris, Stramonita haemastoma [1] [2] [3] | Plants of the genus Indigofera, such as Indigofera tinctoria (true indigo) and Isatis tinctoria (woad) [4] [5] |
| Key Chemical Markers | A mixture of brominated indigoids: 6,6'-dibromoindigotin (DBI), 6-bromoindigotin (MBI), and 6,6'-dibromoindirubin (DBIR) [1] [6] [7] | Primarily indigotin (IND), with indirubin (INR) as a common minor component [4] [7] |
| Color Properties | Varies by species and dyeing conditions; can range from bluish to reddish-purple. The absorption maximum of DBI on wool shifts to ~520 nm (green region) [4] [3] | Characteristic blue color. The absorption maximum of indigotin on wool is over 650 nm (red-orange region) [4] |
| Stability under UV Light | Dibrominated compounds (DBI, DBIR) degrade more rapidly under harsh UV light (254 nm) compared to monobromoindigotin and indigotin [6] | Indigotin from plants shows relative stability under UV light, with slower degradation rates compared to the dibrominated compounds in shellfish purple [6] |
| Mass Spectrometry Markers | Molecular markers include 6-bromo-1,2-dihydro-3H-indol-3-one. DE-MS readily identifies DBI, MBI, and indigotin [7] | Characterized by markers such as 1,2-dihydro-3H-indol-3-one for indigotin and 1,3-dihydro-2H-indol-2-one for indirubin [7] |
For researchers seeking to replicate the analytical findings, here is a summary of key methodologies from the literature.
This method is used to separate, identify, and quantify the individual components in a dye sample.
The following diagram illustrates the experimental workflow for analyzing dye stability under UV light.
These techniques are pivotal for identifying the molecular markers of each dye.
The differences between these dyes extend beyond mere identification.
The diagram below maps the biosynthetic pathway of the key chromophores in shellfish purple.